Product packaging for 4-Chlorocyclohexanol(Cat. No.:CAS No. 30485-71-3)

4-Chlorocyclohexanol

Cat. No.: B3024485
CAS No.: 30485-71-3
M. Wt: 134.6 g/mol
InChI Key: HVPIAXWCSPHTAY-UHFFFAOYSA-N
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Description

4-Chlorocyclohexanol is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO B3024485 4-Chlorocyclohexanol CAS No. 30485-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorocyclohexan-1-ol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPIAXWCSPHTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40184555, DTXSID901031186
Record name 4-Chlorocyclohexanol
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Record name trans-4-Chloro-cyclohexanol
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Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29538-77-0, 30485-71-3
Record name Cyclohexanol, 4-chloro-, trans-
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Record name 4-Chlorocyclohexanol
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Record name trans-4-Chloro-cyclohexanol
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Record name 1-Chloro-4-hydroxycyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-chlorocyclohexanol, a versatile bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] The document details established methodologies, reaction mechanisms, and experimental protocols, supplemented with quantitative data and visual representations to facilitate understanding and replication.

Synthetic Strategies

The preparation of this compound can be broadly categorized into two main approaches: the chlorination of cyclohexanol derivatives and the reduction of 4-chlorophenol. A third, less direct but plausible route, involves the hydrochlorination of cyclohexene-derived intermediates.

Chlorination of Cyclohexanol Derivatives

A common and effective method for synthesizing this compound involves the direct substitution of a hydroxyl group in a cyclohexanol precursor with a chlorine atom. Reagents such as thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are frequently employed for this transformation.[1]

Reaction with Thionyl Chloride: The treatment of a cyclohexanol derivative with thionyl chloride is a widely adopted method for producing the corresponding chlorocyclohexane.[1]

Reaction with Phosphorus Trichloride: Phosphorus trichloride serves as another efficient reagent for the chlorination of alcohols, including cyclohexanol derivatives.[1]

Catalytic Hydrogenation of 4-Chlorophenol

An industrially significant and alternative pathway to this compound is the catalytic hydrogenation of 4-chlorophenol. This method involves the reduction of the aromatic ring while preserving the chlorine substituent. Palladium (Pd) is a highly effective and commonly used catalyst for such hydrogenation reactions.[1]

Synthesis from Cyclohexene via Epoxidation and Hydrochlorination

While direct synthesis from cyclohexene is not extensively documented for the 4-chloro isomer, a plausible multi-step approach involves the epoxidation of a suitable cyclohexene derivative followed by regioselective ring-opening with a chlorine source. The epoxidation of cyclohexene to cyclohexene oxide is a well-established reaction, often utilizing peroxyacids.[2][3] Subsequent acid-catalyzed ring-opening of the epoxide with hydrochloric acid can yield a chlorohydrin. A patent describes the ring-opening of cyclohexene oxide with a hydrogen chloride solution to produce 2-chlorocyclohexanol.[4] Achieving the 4-chloro isomer would necessitate a starting material with appropriate directing groups or a different regio-controlled ring-opening strategy.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods.

General Chlorination of a Cyclohexanol Derivative using Thionyl Chloride

This protocol is a generalized procedure based on the common reactivity of alcohols with thionyl chloride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add the cyclohexanol derivative.

  • Slowly add thionyl chloride (SOCl₂) to the flask, typically in a 1:1 to 1.2:1 molar ratio relative to the alcohol. The reaction is often performed in an inert solvent like dichloromethane or chloroform, or neat.

  • The reaction mixture is then heated to reflux and maintained at that temperature for a period determined by monitoring the reaction progress (e.g., by TLC or GC).

  • After completion, the excess thionyl chloride and solvent are removed by distillation.

  • The crude product is then purified, commonly by fractional distillation under reduced pressure or by column chromatography.

Preparation of trans-4-Chlorocyclohexanol

A specific method for the preparation of the trans isomer has been reported, highlighting the stereochemical considerations in these syntheses.[5] While the full detailed protocol from this specific source is not provided, it indicates that specific reaction conditions can favor the formation of a particular stereoisomer.

Epoxidation of Cyclohexene

This is the initial step in a potential route from cyclohexene.

Procedure using a Peroxyacid:

  • Dissolve cyclohexene in a suitable solvent such as dichloromethane in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of a peroxyacid, for example, meta-chloroperoxybenzoic acid (m-CPBA), to the cyclohexene solution while stirring.

  • The reaction is typically stirred for several hours at room temperature until completion.

  • The reaction mixture is then washed with a solution of sodium bisulfite to quench the excess peroxyacid, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield cyclohexene oxide.[2]

Ring-opening of Cyclohexene Oxide to 2-Chlorocyclohexanol

This procedure illustrates the hydrochlorination of an epoxide.

Procedure:

  • To a solution of cyclohexene oxide in a suitable solvent, add a hydrogen chloride solution (e.g., concentrated hydrochloric acid).

  • The reaction is stirred at a controlled temperature (e.g., 10-60°C) for a specified time (e.g., 1-4 hours).[4]

  • After the reaction is complete, the mixture is worked up by separating the organic layer, washing it with water and brine, and then drying it.

  • The final product, 2-chlorocyclohexanol, is purified by distillation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₁ClO[1][6]
Molecular Weight134.604 g/mol [1][6]
Purity (typical)95%[1]
Boiling Point378-380 K (reduced pressure)[6]
CAS Number30485-71-3[6]

Table 2: Reaction Parameters for the Synthesis of 2-Chlorocyclohexanol from Cyclohexene Oxide

ParameterValueReference
Molar ratio of cyclohexene oxide to HCl1 : 1-2[4]
Reaction Temperature10-60 °C[4]
Reaction Time1-4 hours[4]
Product Purity>99% (after purification)[4]
Yield>90%[4]

Visualizations

The following diagrams illustrate the key reaction pathways and logical relationships in the synthesis of this compound.

Synthesis_Pathways cluster_chlorination Chlorination of Cyclohexanol Derivatives cluster_hydrogenation Hydrogenation of 4-Chlorophenol cluster_epoxidation From Cyclohexene (Hypothetical for 4-chloro isomer) Cyclohexanol Cyclohexanol Derivative SOCl2 SOCl₂ Cyclohexanol->SOCl2 PCl3 PCl₃ Cyclohexanol->PCl3 Product1 This compound SOCl2->Product1 PCl3->Product1 Chlorophenol 4-Chlorophenol H2_Pd H₂ / Pd Chlorophenol->H2_Pd Product2 This compound H2_Pd->Product2 Cyclohexene Cyclohexene Derivative Peroxyacid Peroxyacid Cyclohexene->Peroxyacid Epoxide Cyclohexene Oxide Derivative Peroxyacid->Epoxide HCl HCl Epoxide->HCl Product3 This compound HCl->Product3

Caption: Major synthetic routes to this compound.

Experimental_Workflow_Epoxidation Start Start: Cyclohexene and Solvent Cooling Cooling (Ice Bath) Start->Cooling Addition Slow Addition of Peroxyacid Cooling->Addition Reaction Stirring at Room Temperature Addition->Reaction Quenching Workup: Wash with NaHSO₃ Reaction->Quenching Neutralization Wash with NaHCO₃ and Brine Quenching->Neutralization Drying Drying over Anhydrous Salt Neutralization->Drying Solvent_Removal Solvent Removal (Reduced Pressure) Drying->Solvent_Removal Product Product: Cyclohexene Oxide Solvent_Removal->Product

Caption: Experimental workflow for the epoxidation of cyclohexene.

Conclusion

The synthesis of this compound is achievable through several well-established chemical transformations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. The chlorination of cyclohexanol derivatives offers a direct approach, while the catalytic hydrogenation of 4-chlorophenol provides an alternative for large-scale production. The multi-step synthesis from cyclohexene derivatives, although less direct for the 4-chloro isomer, highlights the versatility of epoxide intermediates in organic synthesis. This guide provides the foundational knowledge and procedural details necessary for the successful preparation of this compound in a research and development setting.

References

4-Chlorocyclohexanol: A Technical Guide for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chlorocyclohexanol is a halogenated cyclic alcohol that serves as a versatile intermediate and building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a chloro group on a cyclohexane scaffold, makes it a valuable precursor for the synthesis of a diverse range of chemical entities. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, key synthetic protocols, and its potential applications in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that this compound exists as two stereoisomers, cis and trans, which have distinct physical properties and CAS numbers.

Table 1: General and Stereoisomer-Specific Data for this compound

PropertyValue
Molecular Formula C₆H₁₁ClO
Molecular Weight 134.60 g/mol [1]
Appearance White to off-white solid
IUPAC Name 4-chlorocyclohexan-1-ol[1]
CAS Number (mixture) 30485-71-3[2]
CAS Number (trans-isomer) 29538-77-0
CAS Number (cis-isomer) 931-99-7

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 218.3 °C at 760 mmHg
Melting Point 74-78 °C
Density 1.12 g/cm³
Flash Point 85.8 °C
Vapor Pressure 0.027 mmHg at 25°C
LogP 1.52870
Refractive Index 1.4930 at 17°C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Experimental Protocols

Detailed methodologies for the synthesis of trans-4-Chlorocyclohexanol and its subsequent oxidation to 4-chlorocyclohexanone are provided below. These protocols are foundational for the utilization of this chemical in further synthetic applications.

Synthesis of trans-4-Chlorocyclohexanol from Cyclohexene Oxide

This procedure outlines the ring-opening of cyclohexene oxide with hydrochloric acid to stereoselectively yield trans-4-Chlorocyclohexanol.

Materials:

  • Cyclohexene oxide

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add cyclohexene oxide dissolved in diethyl ether.

  • Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirred solution. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude trans-4-Chlorocyclohexanol.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products cyclohexene_oxide Cyclohexene Oxide reaction Ring Opening cyclohexene_oxide->reaction hcl Hydrochloric Acid hcl->reaction solvent Diethyl Ether solvent->reaction temp 0-10 °C temp->reaction stirring Stirring stirring->reaction product trans-4-Chlorocyclohexanol reaction->product

Synthesis of trans-4-Chlorocyclohexanol.
Oxidation of this compound to 4-Chlorocyclohexanone

This protocol describes the oxidation of the secondary alcohol in this compound to a ketone using a common oxidizing agent, sodium hypochlorite, in the presence of acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Sodium hypochlorite solution (household bleach, ~5.25%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

  • In a separate beaker, mix the sodium hypochlorite solution with glacial acetic acid.

  • Slowly add the sodium hypochlorite/acetic acid mixture to the stirred solution of this compound via the addition funnel, maintaining the reaction temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench any excess oxidizing agent by adding saturated sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-chlorocyclohexanone.

  • The product can be purified by distillation under reduced pressure or column chromatography.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products chlorocyclohexanol This compound reaction Oxidation chlorocyclohexanol->reaction hypochlorite Sodium Hypochlorite hypochlorite->reaction acetic_acid Acetic Acid acetic_acid->reaction solvent Dichloromethane solvent->reaction temp < 20 °C temp->reaction product 4-Chlorocyclohexanone reaction->product

Oxidation of this compound.

Applications in Drug Discovery and Development

While direct incorporation of this compound into a marketed drug is not prominently documented, its utility in medicinal chemistry is significant as a versatile starting material and scaffold. The presence of two modifiable functional groups allows for the generation of diverse molecular architectures for screening and lead optimization.

Role as a Versatile Chemical Scaffold

The chloro and hydroxyl groups of this compound can be independently or sequentially modified to introduce a variety of other functionalities. This allows for the creation of libraries of compounds with diverse physicochemical properties, which is a key strategy in early-stage drug discovery. For instance, the hydroxyl group can be a site for esterification, etherification, or oxidation, while the chloro group can be displaced by various nucleophiles.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosteric replacement is a powerful tool for fine-tuning the properties of a drug candidate. The chloro group in this compound can be considered a bioisostere of a hydroxyl group or other small polar groups. By strategically replacing a hydroxyl group with a chloro group, or vice-versa, medicinal chemists can modulate a molecule's polarity, lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which can have a profound impact on its pharmacokinetic and pharmacodynamic profile.

Precursor to Bioactive Molecules

The cyclohexanol ring is a common structural motif in many biologically active compounds and approved drugs. For example, the analgesic tramadol and the antidepressant venlafaxine both contain a substituted cyclohexanol ring. Although the reported industrial syntheses of these drugs typically start from cyclohexanone, the chemical space accessible from this compound provides a platform for the synthesis of novel analogs of such drugs. The introduction of a chloro substituent can alter the molecule's interaction with its biological target or affect its metabolic pathway, potentially leading to improved therapeutic properties.

G cluster_modifications Chemical Modifications cluster_intermediates Key Intermediates cluster_applications Potential Applications start This compound oxidation Oxidation start->oxidation nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution esterification Esterification/Etherification start->esterification ketone 4-Chlorocyclohexanone oxidation->ketone substituted_cyclohexanols Substituted Cyclohexanols nucleophilic_substitution->substituted_cyclohexanols ester_ether_derivatives Ester/Ether Derivatives esterification->ester_ether_derivatives drug_analogs Novel Drug Analogs ketone->drug_analogs library_synthesis Compound Library Synthesis substituted_cyclohexanols->library_synthesis scaffold_hopping Scaffold Hopping ester_ether_derivatives->scaffold_hopping

Utility of this compound in Drug Discovery.

Conclusion

This compound is a readily accessible and highly functionalized chemical compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereoisomers and the reactivity of its hydroxyl and chloro groups make it an attractive starting material for the synthesis of complex molecules. For researchers and professionals in drug development, this compound represents a valuable tool for the generation of novel chemical entities and for the optimization of lead compounds through strategies such as bioisosteric replacement. The experimental protocols and conceptual workflows provided in this guide aim to facilitate its effective utilization in the pursuit of new therapeutic agents.

References

Spectroscopic Profile of 4-Chlorocyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorocyclohexanol, a key intermediate in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while experimental IR and MS data are readily available, specific, high-resolution experimental NMR data with complete assignments for this compound is not widely published. The NMR data presented below is a combination of predicted values based on analysis of similar structures and general knowledge of NMR spectroscopy. Researchers should consider this limitation and are encouraged to acquire experimental NMR data for their specific samples for definitive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.2Multiplet1HH-1 (CH-OH)
~3.6 - 4.0Multiplet1HH-4 (CH-Cl)
~1.8 - 2.2Multiplet4HH-2, H-6 (axial & equatorial)
~1.4 - 1.8Multiplet4HH-3, H-5 (axial & equatorial)
VariableSinglet (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~68 - 72C-1 (CH-OH)
~58 - 62C-4 (CH-Cl)
~33 - 37C-2, C-6
~30 - 34C-3, C-5

Note: Predicted chemical shifts are based on the analysis of cyclohexanol and other chlorinated cyclohexane derivatives. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol functional group, and C-H stretching bands for the cyclohexane ring. The C-Cl stretching frequency is also a key diagnostic peak.

Table 3: Key IR Absorption Bands for this compound [1][2]

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadO-H Stretch
~2850 - 2950StrongC-H Stretch (sp³ C-H)
~1050 - 1100MediumC-O Stretch
~650 - 800Medium to WeakC-Cl Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions containing chlorine, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 4: Key Mass Spectrometry Data for this compound [2][3][4]

m/zRelative Intensity (%)Assignment
134/136Varies[M]⁺ (Molecular Ion)
98Varies[M - HCl]⁺
57Base Peak[C₄H₉]⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data quality. While specific protocols for this compound are not extensively detailed in the public domain, the following are general methodologies that can be adapted.

NMR Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of a cyclohexanol derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a high-quality spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternatively, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject a small volume of the solution into the GC system. The compound will be separated from any impurities based on its boiling point and interaction with the GC column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, highlighting the information obtained from each technique.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data IR_Data Functional Groups (O-H, C-Cl) IR->IR_Data MS_Data Molecular Weight Elemental Composition (Isotopic Pattern) MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, and conformational analysis of the cis and trans isomers of 4-chlorocyclohexanol. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where understanding the nuanced differences between stereoisomers is critical for molecular design and function.

Chemical Structure and Isomerism

This compound exists as two distinct stereoisomers: cis-4-chlorocyclohexanol and trans-4-chlorocyclohexanol. The isomerism arises from the relative spatial orientation of the hydroxyl (-OH) and chloro (-Cl) substituents on the cyclohexane ring.

  • In the cis isomer , both the hydroxyl and chloro groups are on the same side of the cyclohexane ring (both axial or both equatorial in a given chair conformation).

  • In the trans isomer , the hydroxyl and chloro groups are on opposite sides of the ring (one axial and one equatorial in a given chair conformation).

The stereochemistry of these isomers significantly influences their physical properties, reactivity, and biological activity.

Physical and Chemical Properties

Propertycis-4-Chlorocyclohexanoltrans-4-Chlorocyclohexanol
Molecular Formula C₆H₁₁ClOC₆H₁₁ClO
Molecular Weight 134.60 g/mol [1]134.60 g/mol [1]
CAS Number 19556-68-429538-77-0[1]
Melting Point Data not available83 °C
Boiling Point Data not availableData for a mixture of isomers: 105-107 °C at 0.029 bar[2]

Conformational Analysis

The conformational preference of the substituents in substituted cyclohexanes is a key determinant of their stability and reactivity. The large steric bulk of a chlorine atom and a hydroxyl group influences the equilibrium between the two possible chair conformations for each isomer.

For trans-4-chlorocyclohexanol, the diequatorial conformation is expected to be significantly more stable than the diaxial conformation due to the minimization of 1,3-diaxial interactions. In the diequatorial conformer, both the large chloro and hydroxyl groups occupy the more spacious equatorial positions.

For cis-4-chlorocyclohexanol, one substituent must be axial while the other is equatorial. The equilibrium will favor the conformation where the larger of the two groups (chloro) occupies the equatorial position to minimize steric strain.

The conformational equilibrium can be visualized as follows:

G cluster_trans trans-4-Chlorocyclohexanol cluster_cis cis-4-Chlorocyclohexanol trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip trans_aa->trans_ee cis_ae Axial-Equatorial (Cl equatorial, OH axial) cis_ea Equatorial-Axial (OH equatorial, Cl axial) cis_ae->cis_ea Ring Flip cis_ea->cis_ae

Conformational Equilibria of cis and trans-4-Chlorocyclohexanol.

Spectroscopic Data

Detailed, assigned NMR spectra for the pure isomers are not widely published. However, based on the principles of NMR spectroscopy and data from analogous compounds, the following characteristic signals can be anticipated. The NIST WebBook provides mass and IR spectra for a compound listed as "this compound" and more specifically for "Cyclohexanol, 4-chloro-, trans-", suggesting the available data likely pertains to the trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • The protons attached to the carbons bearing the -OH and -Cl groups (C1 and C4) are expected to be the most deshielded.

  • In the trans isomer (diequatorial), the axial protons on C1 and C4 would likely appear as a triplet of triplets with large axial-axial and smaller axial-equatorial coupling constants.

  • In the cis isomer, the signals for the protons on C1 and C4 would have different multiplicities and coupling constants depending on their axial or equatorial positions in the predominant chair conformation. The axial proton would exhibit large axial-axial couplings, while the equatorial proton would show smaller equatorial-axial and equatorial-equatorial couplings.

¹³C NMR:

  • The carbons C1 and C4, being attached to electronegative atoms, will be the most downfield signals.

  • The chemical shifts of the other carbons in the ring will be influenced by the stereochemistry of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the cyclohexane ring just below 3000 cm⁻¹.

  • A C-O stretching band between 1050 and 1150 cm⁻¹.

  • A C-Cl stretching band in the fingerprint region, typically between 600 and 800 cm⁻¹.

The precise position and shape of the O-H and C-O bands may differ slightly between the cis and trans isomers due to differences in intramolecular hydrogen bonding possibilities in their predominant conformations.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Common fragmentation patterns would include the loss of water (M-18), loss of HCl (M-36), and cleavage of the cyclohexane ring.

Experimental Protocols

Synthesis

A common route to a mixture of cis and trans-4-chlorocyclohexanol is the reduction of 4-chlorocyclohexanone. The stereoselectivity of this reduction is dependent on the reducing agent used.

  • Reduction with Sodium Borohydride (NaBH₄): This is a common method for reducing ketones to alcohols. The hydride attack can occur from either the axial or equatorial face of the carbonyl group, leading to a mixture of the cis and trans isomers. The ratio of the isomers will depend on the steric hindrance around the carbonyl group.

  • Stereoselective Reductions: More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the thermodynamically less stable isomer via equatorial attack of the hydride.

A literature reference exists for "The Preparation of trans-4-Chlorocyclohexanol," which would be a primary source for a specific protocol for this isomer.

The following workflow illustrates a general approach to the synthesis and separation of the isomers.

G Start 4-Chlorocyclohexanone Reduction Reduction (e.g., NaBH4 in Methanol) Start->Reduction Mixture Mixture of cis- and trans-4-Chlorocyclohexanol Reduction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation Cis cis-4-Chlorocyclohexanol Separation->Cis Trans trans-4-Chlorocyclohexanol Separation->Trans

General Synthetic and Separation Workflow.

Separation of Isomers

The separation of the cis and trans isomers, once a mixture is obtained, would typically be achieved using chromatographic techniques.

  • Column Chromatography: Due to the expected difference in polarity between the cis and trans isomers, silica gel column chromatography is a viable separation method. The more polar isomer will generally have a lower Rf value and elute more slowly from the column.

  • Gas Chromatography (GC): For analytical and small-scale preparative separations, gas chromatography can be effective, as the two isomers will likely have different retention times.

Reactivity and Biological Significance

The differential reactivity of the cis and trans isomers is a direct consequence of their conformational differences. For instance, treatment of the isomers with a base can lead to different products. The trans isomer, with its diaxial conformation being accessible (though less stable), can undergo an intramolecular Williamson ether synthesis to form a bicyclic ether. The cis isomer, which cannot readily achieve a conformation with both the hydroxyl and chloro groups in anti-periplanar axial positions, is less likely to undergo this reaction.

While this compound itself is not known to be a key player in specific signaling pathways, it serves as a valuable building block in the synthesis of more complex, biologically active molecules. The rigid conformational constraints and the presence of two reactive functional groups make it an attractive scaffold for the design of novel therapeutic agents. The distinct stereochemistry of the cis and trans isomers can be exploited to synthesize molecules with specific three-dimensional shapes, which is crucial for their interaction with biological targets such as enzymes and receptors.

Conclusion

The cis and trans isomers of this compound represent a classic example of how stereochemistry dictates the physical, chemical, and potentially biological properties of a molecule. While there are gaps in the publicly available experimental data, particularly for the cis isomer and detailed NMR assignments for both, this guide provides a solid foundation for researchers working with these compounds. Further investigation into the synthesis, separation, and detailed spectroscopic characterization of these isomers is warranted to fully unlock their potential as versatile intermediates in organic and medicinal chemistry.

References

Physical and chemical characteristics of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Chlorocyclohexanol This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. It covers key data, experimental protocols, and the distinct reactivity of its stereoisomers.

General and Physical Characteristics

This compound is a halogenated cyclohexanol derivative with the chemical formula C₆H₁₁ClO.[1][2] Its structure consists of a cyclohexane ring substituted with one hydroxyl (-OH) group and one chlorine (-Cl) atom at positions 1 and 4, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which exhibit notably different chemical behaviors.

Quantitative physical and chemical properties for this compound are summarized in the table below. Note that some values are calculated based on computational models due to limited experimental data in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁ClOPubChem[1]
Molecular Weight 134.60 g/mol PubChem[1]
CAS Number 30485-71-3 (unspecified stereoisomer)NIST[2]
trans Isomer CAS 29538-77-0PubChem[1]
Boiling Point 378-380 K (105-107 °C) at 0.029 barNIST[2]
Calculated Normal Boiling Point 481.17 K (208.02 °C)Cheméo[3]
Calculated Melting Point 251.26 K (-21.89 °C)Cheméo[3]
Calculated LogP (Octanol/Water) 1.5PubChem[1]
Calculated Water Solubility (log₁₀WS) -1.87 mol/LCheméo[3]
Hydrogen Bond Donor Count 1PubChem[1]

Spectral Information

Spectroscopic data is crucial for the structural elucidation and identification of this compound. Mass spectrometry (MS) and infrared (IR) spectroscopy data are available for this compound.

  • Mass Spectrometry (MS): Electron ionization mass spectra are available through the National Institute of Standards and Technology (NIST) database.[4] This technique provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups. For this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ range, and the C-Cl stretch is expected in the fingerprint region (typically 600-800 cm⁻¹).

Chemical Reactivity and Stereochemistry

The chemical reactivity of this compound is profoundly influenced by its stereochemistry. The cis and trans isomers yield different products under identical reaction conditions due to the spatial arrangement of the hydroxyl and chloro substituents.

Reactivity of cis-4-Chlorocyclohexanol

When treated with a base such as sodium hydroxide in ethanol, cis-4-chlorocyclohexanol primarily undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] The hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom from the side opposite to the leaving group (backside attack). This results in an inversion of stereochemistry at that carbon center, yielding trans-1,4-cyclohexanediol as the major product.[5]

G cis cis-4-Chlorocyclohexanol intermediate Sₙ2 Transition State (Backside Attack) cis->intermediate Nucleophilic Attack reagent NaOH (OH⁻) in Ethanol reagent->intermediate product trans-1,4-Cyclohexanediol intermediate->product Inversion of Stereochemistry

Reaction pathway of cis-4-Chlorocyclohexanol.
Reactivity of trans-4-Chlorocyclohexanol

In contrast, trans-4-chlorocyclohexanol reacts under the same conditions to produce a mixture of 3-cyclohexenol (an elimination product) and a bicyclic ether.[5][6] The formation of the bicyclic ether is a result of an intramolecular Sₙ2 reaction. For this to occur, the molecule must adopt a conformation where both the chloro group and the deprotonated hydroxyl group (alkoxide) are in axial positions. This diaxial arrangement allows the alkoxide to perform a backside attack on the carbon bearing the chlorine atom, leading to ring closure.[7] The cis isomer cannot achieve this necessary diaxial orientation, which is why it does not form the bicyclic ether.[7]

G start trans-4-Chlorocyclohexanol alkoxide Alkoxide Intermediate start->alkoxide Deprotonation base NaOH base->start conformation Chair Flip to Diaxial Conformation alkoxide->conformation product_elimination 3-Cyclohexenol (E2 Product) alkoxide->product_elimination E2 Elimination intramolecular Intramolecular Sₙ2 Attack conformation->intramolecular product_ether Bicyclic Ether intramolecular->product_ether

Reaction pathways of trans-4-Chlorocyclohexanol.

Experimental Protocols

Synthesis of this compound via Chlorination

A common method for synthesizing chlorocyclohexanes is the reaction of the corresponding alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride. The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.

General Protocol:

  • Setup: A reaction flask equipped with a reflux condenser and a dropping funnel is set up in a fume hood. The apparatus should be protected from atmospheric moisture using a drying tube.

  • Reagents: Cyclohexane-1,4-diol is dissolved in a suitable inert solvent (e.g., dichloromethane).

  • Reaction: Thionyl chloride is added dropwise to the cooled solution of the diol. The reaction is typically exothermic.

  • Reflux: After the addition is complete, the reaction mixture is gently heated to reflux for a specified period to ensure the reaction goes to completion.

  • Workup: The reaction mixture is cooled, and excess thionyl chloride is quenched, often by carefully pouring the mixture over ice.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield this compound.

Safety and Handling

This compound is associated with several GHS hazard classifications.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

Recommended Handling Practices:

  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

  • Store in a tightly closed container in a cool, dry place away from heat and open flames.[9]

  • Standard first-aid measures should be in place for inhalation, skin contact, and eye contact.[9]

This guide provides a foundational understanding of this compound, highlighting its key properties and the critical role of stereochemistry in its chemical behavior. This information is valuable for its application in synthetic chemistry and as a building block in drug discovery and development.

References

Solubility of 4-Chlorocyclohexanol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorocyclohexanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on established experimental protocols for determining solubility and provides a predictive assessment of this compound's solubility based on its chemical structure.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by the principle of "like dissolves like". This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a relatively nonpolar chlorocyclohexane ring. This amphiphilic nature suggests that its solubility will be intermediate and highly dependent on the polarity of the solvent.

The following table summarizes the predicted qualitative solubility of this compound in various solvent classes. This is a theoretical assessment based on chemical principles.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Ethanol, MethanolSoluble to Sparingly SolubleThe hydroxyl group can form hydrogen bonds with protic solvents. However, the nonpolar cyclohexane ring may limit high solubility, especially in water.
Polar Aprotic Acetone, DMSO, THFSolubleThe polar nature of these solvents can interact with the hydroxyl group, while the organic character can solvate the chlorocyclohexane ring.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe nonpolar nature of these solvents will not effectively solvate the polar hydroxyl group, leading to poor solubility.
Aqueous Acidic 5% Hydrochloric Acid (HCl)Likely similar to waterThis compound does not have a basic functional group that would be protonated by a dilute acid to form a more soluble salt.[1][2][3]
Aqueous Basic 5% Sodium Hydroxide (NaOH)Likely similar to waterThe hydroxyl group on a cyclohexanol ring is not acidic enough to be deprotonated by a dilute base to form a more soluble salt.[1][2][3]

Experimental Protocols for Solubility Determination

Precise determination of solubility requires experimental validation. The following are standard qualitative and quantitative methods for assessing the solubility of an organic compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents and can offer insights into its functional groups.[1][2][3][4]

Materials:

  • This compound

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer (optional)

  • Solvents:

    • Deionized Water

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Concentrated Sulfuric Acid (H₂SO₄) - Use with extreme caution

    • Organic solvents of interest (e.g., ethanol, acetone, hexane)

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.[1]

  • After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[4]

  • Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.[4]

  • If the compound dissolves in water, the pH of the solution can be tested with litmus paper to indicate the presence of acidic or basic functional groups.[1][2][3]

  • For water-insoluble compounds, sequential testing in 5% NaOH, 5% NaHCO₃, and 5% HCl can indicate the presence of acidic or basic functionalities.[1][2][3]

  • Solubility in cold, concentrated sulfuric acid can suggest the presence of functional groups that can be protonated, such as alcohols, alkenes, aldehydes, and ketones.[3]

Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and widely used method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or flasks with tight-fitting caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or appropriate material)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that a saturated solution is formed and some solid remains undissolved.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a constant temperature shaker bath. The temperature should be controlled and recorded.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days. A common practice is to agitate for 24 to 72 hours.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

  • Dilute the filtered sample with a known volume of an appropriate solvent.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound at that temperature.

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process for the qualitative solubility testing of an unknown organic compound like this compound.

Solubility_Workflow start Start with Unknown (e.g., this compound) water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble water_sol Water Soluble water->water_sol Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble acidic Acidic Compound naoh->acidic Soluble h2so4 Test Solubility in conc. H2SO4 hcl->h2so4 Insoluble basic Basic Compound hcl->basic Soluble inert Inert Compound h2so4->inert Insoluble neutral_o Neutral Compound (O or N containing) h2so4->neutral_o Soluble

Caption: Logical workflow for qualitative solubility analysis.

References

Commercial Availability and Technical Profile of 4-Chlorocyclohexanol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocyclohexanol is a valuable bifunctional molecule employed as a key intermediate in organic synthesis and drug discovery. Its cyclohexane scaffold, substituted with both a hydroxyl and a chloro group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its common reactions, tailored for professionals in the research and development sectors.

Commercial Suppliers and Physical Properties

This compound is readily available from a range of commercial chemical suppliers. It is typically sold as a mixture of cis and trans isomers. The following tables summarize the key quantitative data for this compound.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 30485-71-3, 29538-77-0[1][2]
Molecular Formula C₆H₁₁ClO[1][2]
Molecular Weight 134.61 g/mol [1]
Appearance Clear liquid (cis/trans mixture)[1]
Density (d20) 1.13 g/cm³[1]
Boiling Point 91-96 °C at 6 mmHg[1]

Table 2: Commercial Supplier Information

SupplierPurityAvailable Quantities
P212121 StoreNot Specified5g
LookChem (Matrix Scientific)Not Specified25g
LookChem (Crysdot)95+%1g
LookChem (American Custom Chemicals)95.00%5g, 25g
LookChem (Chemenu)95%1g
Manchester OrganicsNot Specified100g
BenchchemTypically 95%Not Specified
Molport95%Inquire for quantities

Note: Pricing information has been omitted as it is subject to change. Please consult the suppliers directly for current pricing.

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound is dictated by the stereochemical relationship between the chloro and hydroxyl substituents. The cis and trans isomers exhibit distinct reaction pathways, particularly in the presence of a base.

Protocol 1: Synthesis of trans-1,4-Cyclohexanediol from cis-4-Chlorocyclohexanol

This reaction proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group, upon deprotonation, displaces the chloride from the opposite face of the cyclohexane ring.

Reaction Scheme:

cis-4-Chlorocyclohexanol → trans-1,4-Cyclohexanediol

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-4-Chlorocyclohexanol (1.0 eq) in ethanol (10 mL per gram of substrate).

  • Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (1.2 eq) in water (2 mL per gram of NaOH).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure trans-1,4-cyclohexanediol.

Protocol 2: Reaction of trans-4-Chlorocyclohexanol with Sodium Hydroxide

In contrast to the cis isomer, the trans isomer undergoes elimination and substitution reactions to yield a mixture of 3-cyclohexenol and a bicyclic ether.

Reaction Scheme:

trans-4-Chlorocyclohexanol → 3-Cyclohexenol + Bicyclic Ether

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve trans-4-Chlorocyclohexanol (1.0 eq) in ethanol (10 mL per gram of substrate).

  • Reagent Addition: Add a solution of sodium hydroxide (1.5 eq) in water (2 mL per gram of NaOH) to the stirred solution.

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. The product mixture can be separated and purified by fractional distillation or preparative gas chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic transformations.

G cluster_cis Reaction of cis-4-Chlorocyclohexanol cis_start cis-4-Chlorocyclohexanol cis_intermediate Deprotonation by NaOH cis_start->cis_intermediate NaOH, Ethanol cis_product trans-1,4-Cyclohexanediol cis_intermediate->cis_product Intramolecular SN2

Caption: Reaction pathway of cis-4-Chlorocyclohexanol.

G cluster_trans Reaction of trans-4-Chlorocyclohexanol trans_start trans-4-Chlorocyclohexanol trans_products Mixture of Products trans_start->trans_products NaOH, Ethanol product_alkene 3-Cyclohexenol trans_products->product_alkene Elimination product_ether Bicyclic Ether trans_products->product_ether Substitution

Caption: Reaction pathways of trans-4-Chlorocyclohexanol.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate. A thorough understanding of the distinct reactivity of its cis and trans isomers is crucial for its effective utilization in research and drug development. The protocols and reaction pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working with this compound. For novel applications, further optimization of the described reaction conditions may be necessary.

References

An In-depth Technical Guide to the Stereochemistry of 4-Chlorocyclohexanol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocyclohexanol is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its rigid cyclohexane framework and the presence of two stereochemically important substituents, a chloro and a hydroxyl group, make it an excellent model system for studying stereoisomerism and its influence on chemical reactivity and biological activity. A thorough understanding of the stereochemical nuances of this compound and its derivatives is paramount for the rational design and synthesis of novel drug candidates and complex organic molecules.

This technical guide provides a comprehensive overview of the stereochemistry of this compound, encompassing its isomers, conformational analysis, and the stereoselective synthesis of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers in their scientific endeavors.

Stereoisomers of this compound

This compound exists as two diastereomers: cis-4-chlorocyclohexanol and trans-4-chlorocyclohexanol. The cis and trans nomenclature refers to the relative orientation of the chloro and hydroxyl groups with respect to the plane of the cyclohexane ring.

  • cis-4-Chlorocyclohexanol: The chloro and hydroxyl groups are on the same side of the ring.

  • trans-4-Chlorocyclohexanol: The chloro and hydroxyl groups are on opposite sides of the ring.

Each of these diastereomers exists as a pair of enantiomers due to the presence of chiral centers. However, in the absence of a chiral environment, they are typically synthesized and used as racemic mixtures.

Conformational Analysis

The stereochemical behavior of this compound is dictated by the conformational preferences of its cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.[1][2] In a chair conformation, the substituents can occupy either axial or equatorial positions.

The relative stability of the conformers is determined by the steric interactions of the substituents with the rest of the ring, particularly the 1,3-diaxial interactions.[2] The energy difference between the axial and equatorial conformers for a given substituent is quantified by its A-value (Gibbs free energy difference).

Table 1: A-Values for Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
-Cl0.53
-OH0.87
Conformational Equilibrium of cis-4-Chlorocyclohexanol

The cis isomer can exist in two chair conformations that are in equilibrium. In one conformer, one substituent is axial and the other is equatorial. In the ring-flipped conformer, their positions are reversed.

Figure 1: Conformational equilibrium of cis-4-chlorocyclohexanol.

To determine the more stable conformer, we can estimate the steric strain due to 1,3-diaxial interactions.

  • Conformer 1 (axial-Cl, equatorial-OH): The axial chlorine atom experiences 1,3-diaxial interactions. The strain energy is approximately equal to the A-value of Cl (0.53 kcal/mol).

  • Conformer 2 (equatorial-Cl, axial-OH): The axial hydroxyl group experiences 1,3-diaxial interactions. The strain energy is approximately equal to the A-value of OH (0.87 kcal/mol).

Therefore, the conformer with the axial chlorine and equatorial hydroxyl group is slightly more stable.

Conformational Equilibrium of trans-4-Chlorocyclohexanol

The trans isomer also exists in two interconverting chair conformations. In this case, both substituents are either in axial positions or in equatorial positions.

Figure 2: Conformational equilibrium of trans-4-chlorocyclohexanol.

The relative stability is determined as follows:

  • Conformer 1 (diaxial): Both the chloro and hydroxyl groups are in axial positions, leading to significant 1,3-diaxial interactions. The total strain energy is the sum of their A-values: 0.53 + 0.87 = 1.40 kcal/mol.

  • Conformer 2 (diequatorial): Both substituents are in the more stable equatorial positions, minimizing steric strain. There are no significant 1,3-diaxial interactions. However, there is a gauche interaction between the C-Cl and C-O bonds. The energetic cost of a gauche interaction between a chloro and a hydroxyl group is generally small.

Consequently, the diequatorial conformer of trans-4-chlorocyclohexanol is significantly more stable than the diaxial conformer.

Table 2: Estimated Conformational Energy Differences

IsomerMore Stable ConformerLess Stable ConformerEstimated ΔG (kcal/mol)
cis-4-Chlorocyclohexanolaxial-Cl, equatorial-OHequatorial-Cl, axial-OH~0.34
trans-4-Chlorocyclohexanoldiequatorialdiaxial~1.40

Synthesis and Experimental Protocols

The stereoselective synthesis of cis- and trans-4-chlorocyclohexanol is crucial for their application in further synthetic transformations.

Synthesis of trans-4-Chlorocyclohexanol

A common method for the synthesis of the trans isomer is the reduction of 4-chlorocyclohexanone.

Experimental Protocol: Reduction of 4-Chlorocyclohexanone

  • Materials: 4-chlorocyclohexanone, sodium borohydride (NaBH₄), methanol, diethyl ether, hydrochloric acid (1 M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-chlorocyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-4-chlorocyclohexanol.

    • Purify the product by flash column chromatography or recrystallization.

Synthesis of cis-4-Chlorocyclohexanol

The cis isomer can be prepared from the trans isomer via an oxidation-reduction sequence or by other stereoselective methods.

Reactivity of this compound Isomers

The different spatial arrangements of the chloro and hydroxyl groups in the cis and trans isomers lead to distinct differences in their chemical reactivity. A classic example is their reaction with a strong base like sodium hydroxide.

cluster_reactions Reactivity of this compound Isomers with NaOH cis cis-4-Chlorocyclohexanol epoxide Epoxide Intermediate cis->epoxide Intramolecular SN2 trans trans-4-Chlorocyclohexanol elimination Cyclohexene Oxide trans->elimination E2 Elimination diol trans-1,4-Cyclohexanediol epoxide->diol Nucleophilic opening

Figure 3: Reaction pathways of cis- and trans-4-chlorocyclohexanol with NaOH.
  • cis-4-Chlorocyclohexanol: The axial chloro and equatorial hydroxyl groups are suitably positioned for an intramolecular SN2 reaction upon deprotonation of the hydroxyl group. This leads to the formation of an epoxide intermediate, which is then opened by the hydroxide nucleophile to yield trans-1,4-cyclohexanediol.

  • trans-4-Chlorocyclohexanol: In the more stable diequatorial conformation, an intramolecular SN2 reaction is not feasible. Instead, the reaction proceeds via an E2 elimination pathway, where a proton anti-periplanar to the chlorine is removed, leading to the formation of cyclohexene oxide.

Derivatives of this compound

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, which are also valuable synthetic intermediates. The stereochemistry of the starting alcohol is retained in these reactions if the chiral center is not involved.

Synthesis of 4-Chlorocyclohexyl Acetate

Experimental Protocol: Esterification of this compound

  • Materials: trans-4-chlorocyclohexanol, acetic anhydride, pyridine, diethyl ether, hydrochloric acid (1 M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve trans-4-chlorocyclohexanol (1.0 eq) in pyridine in a round-bottom flask.

    • Cool the solution to 0 °C and slowly add acetic anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude trans-4-chlorocyclohexyl acetate.

    • Purify the product by distillation or column chromatography.

Synthesis of 4-Chlorocyclohexyl Methyl Ether

Experimental Protocol: Williamson Ether Synthesis

  • Materials: trans-4-chlorocyclohexanol, sodium hydride (NaH), tetrahydrofuran (THF), methyl iodide (CH₃I), saturated ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add a solution of trans-4-chlorocyclohexanol (1.0 eq) in THF dropwise.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting trans-4-chlorocyclohexyl methyl ether by distillation.

Spectroscopic and Chromatographic Data

The stereoisomers of this compound and its derivatives can be distinguished and characterized using various analytical techniques.

Table 3: Representative Spectroscopic and Chromatographic Data

CompoundTechniqueKey Data
cis-4-Chlorocyclohexanol¹H NMR (CDCl₃)δ (ppm): ~4.2 (m, 1H, CH-OH), ~3.8 (m, 1H, CH-Cl)
¹³C NMR (CDCl₃)δ (ppm): ~68 (CH-OH), ~60 (CH-Cl)
GC-MS (EI)m/z: 134 (M⁺), 98, 81, 67
trans-4-Chlorocyclohexanol¹H NMR (CDCl₃)δ (ppm): ~3.6 (m, 1H, CH-OH), ~4.0 (m, 1H, CH-Cl)
¹³C NMR (CDCl₃)δ (ppm): ~70 (CH-OH), ~62 (CH-Cl)
GC-MS (EI)m/z: 134 (M⁺), 98, 81, 67
trans-4-Chlorocyclohexyl Acetate¹H NMR (CDCl₃)δ (ppm): ~4.8 (m, 1H, CH-OAc), ~4.0 (m, 1H, CH-Cl), ~2.0 (s, 3H, CH₃)

Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent and the specific instrument used.

Conclusion

The stereochemistry of this compound and its derivatives plays a pivotal role in their synthesis, reactivity, and potential applications. A comprehensive understanding of the conformational preferences of the cis and trans isomers allows for the prediction of their relative stabilities and reaction outcomes. The detailed experimental protocols and data provided in this guide serve as a valuable resource for researchers working with these important chemical entities, facilitating the development of novel synthetic methodologies and the design of new molecules with desired stereochemical properties.

References

Methodological & Application

Application Notes and Protocols: 4-Chlorocyclohexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-chlorocyclohexanol in organic synthesis, focusing on its role as a versatile intermediate in the preparation of valuable chemical entities. The content includes key reactions, experimental protocols, and the synthesis of biologically active molecules, with a particular emphasis on stereochemical control and quantitative data.

Introduction

This compound is a cyclic alcohol containing a chlorine atom at the 4-position. It exists as two diastereomers, cis-4-chlorocyclohexanol and trans-4-chlorocyclohexanol. The spatial arrangement of the hydroxyl and chloro substituents profoundly influences its reactivity, making it a valuable building block for accessing a variety of substituted cyclohexyl derivatives. Its applications range from fundamental studies of reaction mechanisms to the synthesis of complex molecules with potential pharmaceutical applications.

Key Reactions and Applications

The primary utility of this compound in organic synthesis stems from the reactivity of its two functional groups: the secondary alcohol and the carbon-chlorine bond. These sites allow for a range of transformations, including oxidation, nucleophilic substitution, and elimination reactions.

Stereoselective Reactions of cis- and trans-4-Chlorocyclohexanol

The stereochemistry of this compound isomers dictates the outcome of their reactions, particularly in the presence of a base. This is a classic example of neighboring group participation and conformational effects in cyclohexane rings.

When treated with a base such as sodium hydroxide, the cis and trans isomers yield different products. cis-4-Chlorocyclohexanol undergoes an intermolecular SN2 reaction to form trans-1,4-cyclohexanediol. In contrast, trans-4-chlorocyclohexanol, under the same conditions, primarily yields 3-cyclohexenol through an E2 elimination mechanism and a bicyclic ether, 1,4-epoxycyclohexane, via an intramolecular SN2 reaction.[1][2][3]

The formation of the bicyclic ether from the trans isomer is a result of the molecule adopting a conformation where the alkoxide and the chlorine atom are in a diaxial orientation, which is necessary for the intramolecular ring closure. The cis isomer cannot achieve this conformation and thus does not form the bicyclic product.

Table 1: Products of the Reaction of this compound Isomers with Sodium Hydroxide

Starting MaterialReagentMajor Product(s)Reaction Type(s)
cis-4-ChlorocyclohexanolNaOH in ethanoltrans-1,4-CyclohexanediolSN2
trans-4-ChlorocyclohexanolNaOH in ethanol3-Cyclohexenol, 1,4-EpoxycyclohexaneE2, Intramolecular SN2

Experimental Protocol: Reaction of this compound Isomers with Sodium Hydroxide

This protocol describes a general procedure for the base-mediated reaction of the isomers of this compound.

Materials:

  • cis- or trans-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of sodium hydroxide (1.1 equivalents) in ethanol to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the respective products.

Note: The specific reaction times and temperatures may vary and should be optimized for each isomer.

Oxidation to 4-Chlorocyclohexanone

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 4-chlorocyclohexanone. This ketone is a useful intermediate for further synthetic transformations. Various oxidizing agents can be employed for this purpose, with common choices including chromic acid-based reagents (e.g., Jones reagent) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Table 2: Oxidation of this compound

Starting MaterialOxidizing AgentProduct
This compoundJones Reagent (CrO3, H2SO4, acetone)4-Chlorocyclohexanone

Experimental Protocol: Oxidation of this compound to 4-Chlorocyclohexanone using Jones Reagent

Materials:

  • This compound

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid, then diluting with water)

  • Acetone

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Filter the mixture to remove chromium salts.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-chlorocyclohexanone.

  • Purify the product by distillation or column chromatography.

Application in the Synthesis of Bioactive Molecules

This compound serves as a precursor for the synthesis of various substituted cyclohexylamines and other derivatives that are scaffolds in medicinal chemistry. One notable application is in the synthesis of anticholinergic agents.

Synthesis of Anticholinergic Agents

A patent describes the synthesis of a class of anticholinergic agents where a substituted cyclohexyl moiety is a key structural feature. Although the patent does not start directly from this compound, it outlines the synthesis of intermediates that can be derived from it. For example, the synthesis of trans-4-aminocyclohexanol derivatives, which are crucial building blocks, can be envisioned starting from trans-4-chlorocyclohexanol.

The general strategy involves the nucleophilic substitution of the chloride in this compound with an amine or a protected amine equivalent, followed by further functionalization.

Logical Workflow for the Synthesis of a Substituted Cyclohexylamine Intermediate

G start trans-4-Chlorocyclohexanol step1 Nucleophilic Substitution (e.g., with NaN3 or protected amine) start->step1 intermediate trans-4-Azidocyclohexanol or Protected Amine Derivative step1->intermediate step2 Reduction of Azide or Deprotection intermediate->step2 product trans-4-Aminocyclohexanol Intermediate step2->product

Caption: Synthetic pathway from this compound to a key amine intermediate.

Experimental Protocol: Synthesis of a trans-4-(Dialkylamino)cyclohexanol Intermediate

This protocol provides a general method for the synthesis of a tertiary amine-substituted cyclohexanol, a common structural motif in anticholinergic drugs.

Materials:

  • trans-4-Chlorocyclohexanol

  • A secondary amine (e.g., dimethylamine)

  • A suitable solvent (e.g., acetonitrile or DMF)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of trans-4-chlorocyclohexanol (1 equivalent) in acetonitrile, add the secondary amine (2-3 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or distillation to obtain the desired trans-4-(dialkylamino)cyclohexanol.

Signaling Pathway Context

The anticholinergic agents synthesized from this compound derivatives typically act on muscarinic acetylcholine receptors. These are G-protein coupled receptors that mediate a variety of physiological functions. By blocking these receptors, anticholinergic drugs can be used to treat conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

G ligand Anticholinergic Agent (derived from this compound) receptor Muscarinic Acetylcholine Receptor (GPCR) ligand->receptor Binds and Blocks g_protein G-Protein Activation (Blocked) receptor->g_protein X effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector X response Cellular Response (Inhibited) effector->response X

Caption: Mechanism of action for anticholinergic agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The distinct reactivity of its cis and trans isomers allows for the stereocontrolled synthesis of a range of substituted cyclohexanes. Its utility is demonstrated in its conversion to key intermediates like 4-chlorocyclohexanone and various 4-aminocyclohexanol derivatives, which are important precursors in the development of pharmaceutically active compounds, particularly anticholinergic agents. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

Application Notes and Protocols: Reaction of 4-Chlorocyclohexanol with Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-chlorocyclohexanol with sodium hydroxide is a classic example of stereochemistry dictating reaction pathways in organic synthesis. The spatial arrangement of the hydroxyl and chloro substituents on the cyclohexane ring determines the major products formed. This reaction can proceed via nucleophilic substitution, elimination, or intramolecular etherification, making it a valuable case study for understanding competitive reaction mechanisms. These pathways are of significant interest in the synthesis of functionalized alicyclic compounds, which are common structural motifs in pharmaceuticals and other bioactive molecules.

This document provides detailed application notes on the divergent reactivity of cis- and trans-4-chlorocyclohexanol with sodium hydroxide, along with experimental protocols for their distinct reaction pathways.

Stereochemistry Dictates Reaction Outcome

The stereoisomer of the starting material, this compound, is the critical factor in determining the product distribution when reacted with sodium hydroxide.

  • cis-4-Chlorocyclohexanol : Primarily undergoes an SN2 (bimolecular nucleophilic substitution) reaction. The incoming hydroxide nucleophile attacks the carbon bearing the chlorine atom, leading to an inversion of stereochemistry and the formation of trans-4-cyclohexanediol as the major product.[1][2][3][4][5][6]

  • trans-4-Chlorocyclohexanol : This isomer yields two major products through competing pathways.[1][2][3][4][5][6]

    • Elimination (E2) : The hydroxide ion acts as a base, abstracting a proton from a carbon adjacent to the chlorine-bearing carbon, resulting in the formation of 3-cyclohexenol.

    • Intramolecular Williamson Ether Synthesis : Deprotonation of the hydroxyl group by sodium hydroxide forms an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon with the chloro substituent to form a bicyclic ether, 1,4-epoxycyclohexane. This internal SN2 reaction is only possible when the alkoxide and the leaving group can adopt an anti-periplanar conformation, which is feasible for the trans isomer.

Reaction Pathways

The distinct reaction pathways for the cis and trans isomers are a direct consequence of the conformational preferences of the cyclohexane ring. For an efficient SN2 or E2 reaction, the participating groups must be in an axial orientation to allow for backside attack or anti-periplanar alignment, respectively.

Signaling Pathway Diagram

ReactionPathways Reaction Pathways of this compound Isomers with NaOH cluster_cis cis-4-Chlorocyclohexanol cluster_trans trans-4-Chlorocyclohexanol cluster_products Products cis_start cis-4-Chlorocyclohexanol NaOH NaOH (aq) cis_start->NaOH S N 2 trans_start trans-4-Chlorocyclohexanol trans_start->NaOH diol trans-4-Cyclohexanediol NaOH->diol enol 3-Cyclohexenol NaOH->enol E2 ether 1,4-Epoxycyclohexane NaOH->ether Intramolecular S N 2

Caption: Reaction pathways of cis- and trans-4-chlorocyclohexanol with NaOH.

Experimental Protocols

The following are generalized protocols for the reaction of cis- and trans-4-chlorocyclohexanol with sodium hydroxide.

Protocol 1: Synthesis of trans-4-Cyclohexanediol from cis-4-Chlorocyclohexanol

Objective: To synthesize trans-4-cyclohexanediol via nucleophilic substitution.

Materials:

  • cis-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve cis-4-chlorocyclohexanol in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reaction of trans-4-Chlorocyclohexanol with Sodium Hydroxide

Objective: To synthesize a mixture of 3-cyclohexenol and 1,4-epoxycyclohexane.

Materials:

  • trans-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, gas chromatography-mass spectrometry (GC-MS) equipment.

Procedure:

  • Follow the same initial steps as in Protocol 1, using trans-4-chlorocyclohexanol as the starting material.

  • After workup, the resulting crude product will be a mixture of 3-cyclohexenol and 1,4-epoxycyclohexane.

  • Characterize the product mixture using GC-MS to determine the relative ratio of the two products.

  • Separation of the products can be achieved by fractional distillation or preparative gas chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow start Dissolve this compound in Ethanol add_naoh Add Aqueous NaOH start->add_naoh reflux Heat to Reflux add_naoh->reflux workup Aqueous Workup & Extraction with Ether reflux->workup dry Dry Organic Layer (MgSO4) workup->dry evaporate Evaporate Solvent dry->evaporate product Crude Product evaporate->product analysis Purification and/or Product Ratio Analysis (GC-MS) product->analysis

Caption: General workflow for the reaction of this compound with NaOH.

Data Presentation

The following tables summarize the expected products and provide representative, though hypothetical, quantitative data for these reactions. Actual yields may vary based on specific reaction conditions.

Starting MaterialMajor Product(s)Reaction Type
cis-4-Chlorocyclohexanoltrans-4-CyclohexanediolSN2
trans-4-Chlorocyclohexanol3-Cyclohexenol & 1,4-EpoxycyclohexaneE2 & Intramolecular SN2

Table 1: Summary of Products based on Starting Material Stereochemistry.

ParameterProtocol 1 (cis-isomer)Protocol 2 (trans-isomer)
Reactant Concentration 0.5 M0.5 M
NaOH Concentration 1.0 M1.0 M
Reaction Temperature 80 °C (Reflux)80 °C (Reflux)
Reaction Time 4 hours4 hours
Product Yields trans-4-Cyclohexanediol (~85%)3-Cyclohexenol (~40%) 1,4-Epoxycyclohexane (~45%)

Table 2: Representative Reaction Conditions and Expected Yields.

Characterization Data

The following table provides typical ¹H and ¹³C NMR chemical shifts for the starting materials and products.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
cis-4-Chlorocyclohexanol ~4.3 (m, 1H), ~3.8 (m, 1H), 1.6-2.2 (m, 8H)~68.5, ~60.1, ~33.2, ~30.5
trans-4-Chlorocyclohexanol ~4.0 (m, 1H), ~3.6 (m, 1H), 1.4-2.1 (m, 8H)~69.8, ~61.5, ~34.8, ~31.7
trans-4-Cyclohexanediol ~3.5 (m, 2H), 1.2-2.0 (m, 8H)~70.3, ~34.5
3-Cyclohexenol ~5.7 (m, 2H), ~3.9 (m, 1H), 1.5-2.2 (m, 6H)~127.1, ~125.8, ~66.2, ~31.5, ~25.3, ~20.8
1,4-Epoxycyclohexane ~3.8 (m, 2H), 1.6-1.9 (m, 8H)~72.1, ~32.4

Table 3: Representative NMR Data for Reactants and Products.

Conclusion

The reaction of this compound with sodium hydroxide serves as an excellent model for demonstrating the profound impact of stereochemistry on chemical reactivity. For researchers in drug development and organic synthesis, a thorough understanding of these principles is crucial for the rational design of synthetic routes to complex target molecules. The protocols and data presented herein provide a framework for the practical application and study of these important reaction pathways.

References

Application Notes and Protocols: 4-Chlorocyclohexanol as a Precursor for Bicyclic Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the bicyclic ether, 7-oxabicyclo[2.2.1]heptane (also known as 1,4-epoxycyclohexane), using 4-chlorocyclohexanol as a key precursor. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the synthesis and potential applications of this valuable scaffold in medicinal chemistry and drug development.

Introduction

Bicyclic ethers are prominent structural motifs in a variety of biologically active molecules and natural products. Their rigid conformational nature makes them attractive scaffolds for the design of novel therapeutic agents. The 7-oxabicyclo[2.2.1]heptane core, in particular, serves as a versatile building block in organic synthesis and has been incorporated into molecules targeting a range of biological targets.[1][2] One direct and efficient method for the synthesis of this bicyclic ether is through the intramolecular cyclization of trans-4-chlorocyclohexanol.

The stereochemistry of the starting material is paramount for the success of this reaction. The trans isomer of this compound, when treated with a base, readily undergoes an intramolecular Williamson ether synthesis to yield the desired bicyclic product. In contrast, the cis isomer under the same conditions favors an intermolecular substitution reaction.[3] This diastereoselectivity arises from the conformational requirements of the intramolecular SN2 reaction, which necessitates a specific spatial arrangement of the reacting functional groups.

Synthesis of 7-Oxabicyclo[2.2.1]heptane

The synthesis of 7-oxabicyclo[2.2.1]heptane from trans-4-chlorocyclohexanol proceeds via a base-mediated intramolecular cyclization. The reaction is initiated by the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. This is followed by an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, resulting in the formation of the bicyclic ether.[3]

Reaction Data
ProductStarting MaterialReagentsSolventYield
7-Oxabicyclo[2.2.1]heptanetrans-4-ChlorocyclohexanolSodium HydroxideEthanolHigh (expected)
Spectroscopic Data of 7-Oxabicyclo[2.2.1]heptane
Analysis Data
1H NMR (CDCl3)δ 4.56 (s, 2H), 1.88-1.25 (m, 8H)[4]
13C NMR (CDCl3)δ 77.9, 28.5[5]
IR Spectrum Key peaks can be found on the NIST WebBook[6]
Molecular Formula C6H10O[6]
Molecular Weight 98.14 g/mol [6]

Experimental Protocol

This protocol describes a general procedure for the synthesis of 7-oxabicyclo[2.2.1]heptane from trans-4-chlorocyclohexanol.

Materials:

  • trans-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-chlorocyclohexanol in anhydrous ethanol.

  • Addition of Base: While stirring, add a stoichiometric amount of sodium hydroxide pellets to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add diethyl ether and water. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Collect the organic layer and wash it sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to obtain pure 7-oxabicyclo[2.2.1]heptane.

Applications in Drug Discovery and Development

The 7-oxabicyclo[2.2.1]heptane scaffold is a valuable component in medicinal chemistry due to its rigid structure, which can help in optimizing the orientation of pharmacophoric groups and improving binding affinity to biological targets.

  • Scaffold for Novel Therapeutics: This bicyclic ether has been utilized as a core structure in the design of various therapeutic agents. For instance, derivatives of 7-oxabicyclo[2.2.1]heptane have been synthesized and investigated as inhibitors of protein phosphatase 5 (PP5), with the aim of reversing temozolomide resistance in glioblastoma.[7]

  • Building Block for Complex Molecules: The 7-oxabicyclo[2.2.1]heptane framework serves as a versatile starting material for the synthesis of more complex molecules, including natural product analogs.[2][8] Its inherent stereochemistry can be exploited to introduce chirality in the target molecules.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product trans-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol Reflux Reflux trans-4-Chlorocyclohexanol->Reflux Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reflux Ethanol Ethanol Ethanol->Reflux Extraction Extraction Reflux->Extraction Cooling Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation Distillation Solvent Removal->Distillation 7-Oxabicyclo[2.2.1]heptane 7-Oxabicyclo[2.2.1]heptane Distillation->7-Oxabicyclo[2.2.1]heptane

Caption: Experimental workflow for the synthesis of 7-oxabicyclo[2.2.1]heptane.

Stereochemical Influence on Reaction Pathway

G trans-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol 7-Oxabicyclo[2.2.1]heptane 7-Oxabicyclo[2.2.1]heptane trans-4-Chlorocyclohexanol->7-Oxabicyclo[2.2.1]heptane Intramolecular Williamson Ether Synthesis cis-4-Chlorocyclohexanol cis-4-Chlorocyclohexanol trans-1,4-Cyclohexanediol trans-1,4-Cyclohexanediol cis-4-Chlorocyclohexanol->trans-1,4-Cyclohexanediol Intermolecular SN2 Reaction Base (NaOH) Base (NaOH) Base (NaOH)->trans-4-Chlorocyclohexanol Base (NaOH)->cis-4-Chlorocyclohexanol

Caption: Influence of stereochemistry on the reaction outcome.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of cis- and trans-4-chlorocyclohexanol, highlighting the critical role of stereochemistry in determining reaction outcomes. The provided protocols offer guidance for the synthesis of key derivatives, and the application notes discuss the relevance of these compounds in medicinal chemistry and drug discovery.

Introduction

4-Chlorocyclohexanol serves as a versatile starting material for the synthesis of various substituted cyclohexanes. The stereochemical orientation of the chloro and hydroxyl groups on the cyclohexane ring dictates the reaction pathway and the resulting products when subjected to nucleophilic substitution conditions. Understanding these reaction mechanisms is crucial for the targeted synthesis of specific stereoisomers of substituted cyclohexanols, which are valuable building blocks in the development of new therapeutic agents. The cyclohexane scaffold is a common motif in medicinal chemistry, offering a rigid framework for the spatial arrangement of functional groups.

Reaction Mechanisms and Stereochemistry

The nucleophilic substitution reactions of this compound isomers are highly stereospecific. The cis and trans isomers react with a strong base, such as sodium hydroxide, to yield distinct products.

1. Reaction of cis-4-Chlorocyclohexanol:

The reaction of cis-4-chlorocyclohexanol with a nucleophile like hydroxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction leads to an inversion of stereochemistry at the carbon atom bearing the chlorine atom, resulting in the formation of trans-1,4-cyclohexanediol as the major product.[2]

2. Reaction of trans-4-Chlorocyclohexanol:

In contrast, the reaction of trans-4-chlorocyclohexanol under the same conditions favors two different pathways:

  • Elimination (E2): The hydroxide ion acts as a base, abstracting a proton from a carbon adjacent to the chlorine-bearing carbon, leading to the formation of 3-cyclohexenol.

  • Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis): The hydroxyl group, deprotonated by the base, acts as an intramolecular nucleophile, attacking the carbon with the chlorine atom in an SN2 fashion. This results in the formation of a bicyclic ether, 1,4-epoxycyclohexane.

The chair conformation of the isomers plays a crucial role in these reactions. For the SN2 reaction to occur, the nucleophile must attack from the backside of the leaving group. In the case of the trans isomer, the axial orientation of the chlorine atom can be sterically hindered for an external nucleophile, and the anti-periplanar arrangement of a hydrogen atom facilitates elimination.

Quantitative Data Summary

Starting MaterialReagentsConditionsMajor Product(s)MechanismReported Yield
cis-4-ChlorocyclohexanolNaOH, Ethanol/WaterRefluxtrans-1,4-CyclohexanediolSN2Not specified in literature
trans-4-ChlorocyclohexanolNaOH, Ethanol/WaterReflux3-Cyclohexenol & 1,4-EpoxycyclohexaneE2 & Intramolecular SN2Not specified in literature

Experimental Protocols

Protocol 1: Synthesis of trans-1,4-Cyclohexanediol from cis-4-Chlorocyclohexanol

This protocol is based on the established SN2 reaction of secondary chlorides with hydroxide ions.

Materials:

  • cis-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-4-chlorocyclohexanol (1 eq.) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure trans-1,4-cyclohexanediol.

  • Characterize the product using NMR and IR spectroscopy.

Protocol 2: Synthesis of 1,4-Epoxycyclohexane from trans-4-Chlorocyclohexanol

This protocol is adapted from a similar procedure for the synthesis of cyclohexene oxide.

Materials:

  • trans-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Water

  • Standard glassware for stirring and distillation

Procedure:

  • In a round-bottom flask fitted with a mechanical stirrer, prepare a solution of sodium hydroxide (1.75 moles) in 400 mL of water.

  • Add trans-4-chlorocyclohexanol (1.71 moles) to the stirred NaOH solution.

  • Stir the mixture vigorously at room temperature for approximately 1-1.5 hours.

  • Stop the stirring and allow the layers to separate.

  • Separate the upper organic layer.

  • Carefully fractionally distill the organic layer. Collect the fraction boiling at approximately 135-137 °C, which is 1,4-epoxycyclohexane.

  • Characterize the product using NMR and IR spectroscopy.

Visualizations

SN2_Reaction_of_cis_4_Chlorocyclohexanol cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cis-4-Chlorocyclohexanol cis-4-Chlorocyclohexanol TS [HO---C---Cl]‡ Pentacoordinate Carbon cis-4-Chlorocyclohexanol->TS SN2 Attack Hydroxide (OH-) Hydroxide (OH-) Hydroxide (OH-)->TS trans-1,4-Cyclohexanediol trans-1,4-Cyclohexanediol TS->trans-1,4-Cyclohexanediol Inversion of Stereochemistry Chloride (Cl-) Chloride (Cl-) TS->Chloride (Cl-)

Caption: SN2 reaction of cis-4-Chlorocyclohexanol.

Reactions_of_trans_4_Chlorocyclohexanol cluster_elimination Elimination (E2) cluster_intramolecular_sn2 Intramolecular SN2 trans-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol 3-Cyclohexenol 3-Cyclohexenol trans-4-Chlorocyclohexanol->3-Cyclohexenol Base (OH-) Alkoxide Intermediate Alkoxide Intermediate trans-4-Chlorocyclohexanol->Alkoxide Intermediate Deprotonation 1,4-Epoxycyclohexane 1,4-Epoxycyclohexane Alkoxide Intermediate->1,4-Epoxycyclohexane Intramolecular Attack

Caption: Reaction pathways of trans-4-Chlorocyclohexanol.

Applications in Drug Development

Cyclohexane derivatives are prevalent in pharmaceuticals due to their conformational rigidity, which allows for precise positioning of functional groups for optimal interaction with biological targets. Cyclohexane-1,4-diol, a product of the reaction of cis-4-chlorocyclohexanol, and its derivatives are of particular interest in drug discovery.

  • Scaffolds for Bioactive Molecules: The cyclohexane-1,4-diol core can be further functionalized to create libraries of compounds for screening against various diseases. Its stereochemistry is crucial for biological activity.

  • Synthesis of Complex Molecules: These diols serve as key intermediates in the synthesis of natural products and their analogs with potential therapeutic properties.

  • Modulation of Physicochemical Properties: The introduction of hydroxyl groups can improve the solubility and pharmacokinetic profile of drug candidates.

For instance, derivatives of cyclohexanediol have been investigated for their potential in treating hyperproliferative skin diseases. Furthermore, the broader class of functionalized cyclohexanes is integral to the design of molecules targeting a wide range of receptors and enzymes. The ability to selectively synthesize either the cis or trans diol from a common precursor highlights the importance of stereocontrolled reactions in medicinal chemistry.

Drug_Discovery_Workflow Start Starting Material (this compound) Synthesis Stereoselective Nucleophilic Substitution Start->Synthesis Products Key Intermediates (trans-1,4-Cyclohexanediol, 1,4-Epoxycyclohexane) Synthesis->Products Derivatization Further Functionalization Products->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing this compound derivatives.

References

Application Notes and Protocols: Elimination Reactions of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elimination reactions of substituted cyclohexanes are fundamental in organic synthesis, providing pathways to various cyclic alkenes and other functionalized molecules. 4-Chlorocyclohexanol serves as an excellent model substrate to study the stereochemical requirements and competing reaction pathways of elimination (E2) and substitution (SN2) reactions. The stereoisomeric relationship between the hydroxyl (-OH) and chloro (-Cl) groups in the cis and trans isomers of this compound dictates the reaction outcome when treated with a base, leading to different product profiles. These reaction pathways are critical in the synthesis of intermediates for drug development and other fine chemicals.

This document provides detailed application notes on the elimination reactions of cis- and trans-4-chlorocyclohexanol, including reaction mechanisms, product summaries, and detailed experimental protocols for reaction execution and product analysis.

Reaction Mechanisms and Stereoselectivity

The reaction of this compound isomers with a strong base, such as sodium hydroxide in ethanol, is highly dependent on the stereochemistry of the starting material.

trans-4-Chlorocyclohexanol: In the chair conformation of trans-4-chlorocyclohexanol, the bulky chloro and hydroxyl groups can occupy diequatorial positions for greater stability. However, for an E2 elimination to occur, the leaving group (Cl) and a β-hydrogen must be in an anti-periplanar (180°) arrangement. This is achieved when both the chloro group and an adjacent hydrogen are in axial positions. The chair flip allows the chloro group to become axial, aligning it with axial β-hydrogens. This conformation allows for the E2 elimination to proceed, yielding 3-cyclohexenol.[1] Concurrently, an intramolecular SN2 reaction can occur where the deprotonated hydroxyl group attacks the carbon bearing the chlorine, forming a bicyclic ether.[2]

cis-4-Chlorocyclohexanol: In the case of cis-4-chlorocyclohexanol, for the chloro group to be in an axial position (a requirement for E2), the hydroxyl group would also be in a relatively stable equatorial position. However, the β-hydrogens are not favorably positioned for an anti-periplanar elimination. Instead, the molecule preferentially undergoes an intermolecular SN2 reaction where a hydroxide ion from the solution attacks the carbon atom attached to the chlorine, leading to an inversion of stereochemistry and the formation of trans-1,4-cyclohexanediol as the major product.[2][3][4][5][6][7]

Data Presentation

The following tables summarize the products obtained from the reaction of cis- and trans-4-chlorocyclohexanol with sodium hydroxide in ethanol. Please note that specific quantitative yields are highly dependent on reaction conditions and may need to be determined empirically.

Table 1: Reaction of trans-4-Chlorocyclohexanol

ReactantProductReaction Type
trans-4-Chlorocyclohexanol3-CyclohexenolE2 Elimination
Bicyclic EtherIntramolecular SN2

Table 2: Reaction of cis-4-Chlorocyclohexanol

ReactantProductReaction Type
cis-4-Chlorocyclohexanoltrans-1,4-CyclohexanediolSN2 Substitution

Experimental Protocols

Protocol 1: Elimination Reaction of trans-4-Chlorocyclohexanol

This protocol describes a general procedure for the base-mediated elimination reaction of trans-4-chlorocyclohexanol.

Materials:

  • trans-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of trans-4-chlorocyclohexanol in 50 mL of anhydrous ethanol.

  • Add 4.0 g of sodium hydroxide pellets to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.

  • Purify the products by fractional distillation or column chromatography.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the product mixture from the elimination reaction.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A polar capillary column (e.g., DB-WAX or similar) is recommended for the separation of the alcohol and ether products.

Sample Preparation:

  • Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

GC-MS Parameters (starting point, may require optimization):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Speed: 2 scans/second.

Data Analysis:

  • Identify the components of the mixture by comparing their mass spectra with a reference library (e.g., NIST).

  • Determine the relative quantities of each product by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Elimination_Pathways cluster_trans trans-4-Chlorocyclohexanol cluster_cis cis-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol 3-Cyclohexenol 3-Cyclohexenol trans-4-Chlorocyclohexanol->3-Cyclohexenol E2 Elimination Bicyclic Ether Bicyclic Ether trans-4-Chlorocyclohexanol->Bicyclic Ether Intramolecular SN2 cis-4-Chlorocyclohexanol cis-4-Chlorocyclohexanol trans-1,4-Cyclohexanediol trans-1,4-Cyclohexanediol cis-4-Chlorocyclohexanol->trans-1,4-Cyclohexanediol SN2 Substitution

Caption: Reaction pathways of this compound isomers.

Experimental_Workflow Start Start ReactionSetup Dissolve trans-4-chlorocyclohexanol and NaOH in Ethanol Start->ReactionSetup Reflux Heat to Reflux for 2 hours ReactionSetup->Reflux Workup Aqueous Workup and Extraction with Diethyl Ether Reflux->Workup Drying Dry Organic Layer with MgSO4 Workup->Drying Concentration Remove Solvent via Rotary Evaporation Drying->Concentration Purification Purify by Distillation or Chromatography Concentration->Purification Analysis GC-MS Analysis Purification->Analysis End End Analysis->End

Caption: General experimental workflow for elimination.

References

The Versatile Role of 4-Chlorocyclohexanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chlorocyclohexanol, a halogenated cyclic alcohol, serves as a valuable and versatile building block in the landscape of medicinal chemistry. Its bifunctional nature, possessing both a reactive hydroxyl group and a synthetically adaptable chloro substituent, allows for its incorporation into a diverse array of complex molecular architectures targeting various biological pathways. This document provides detailed application notes and experimental protocols to highlight the utility of this compound and its derivatives in the synthesis of medicinally relevant compounds.

Introduction to the Synthetic Utility of this compound

This compound is a key starting material and intermediate in organic synthesis.[1] The presence of both a hydroxyl and a chloro group on a cyclohexane scaffold provides multiple reaction sites for chemical modification. The hydroxyl group can undergo oxidation, esterification, and etherification, while the chloro group is amenable to nucleophilic substitution. This dual reactivity makes it a strategic precursor for creating libraries of compounds for drug discovery.

Key Synthetic Transformations and Applications

Oxidation to 4-Chlorocyclohexanone

A primary transformation of this compound is its oxidation to 4-chlorocyclohexanone. This ketone is a crucial intermediate for the synthesis of more complex molecules, including spirocyclic systems, which are of significant interest in drug design due to their rigid three-dimensional structures.

Experimental Protocol: Oxidation of this compound to 4-Chlorocyclohexanone

This protocol is a general representation of a common oxidation reaction.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add PCC (1.5 eq) to the solution in portions while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 4-chlorocyclohexanone can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ReactantProductOxidizing AgentSolventTypical Yield (%)
This compound4-ChlorocyclohexanonePCCDCM85-95
This compound4-ChlorocyclohexanoneDess-MartinDCM90-98
Synthesis of Spirocyclic Scaffolds from 4-Chlorocyclohexanone

Spirocycles are prevalent motifs in many approved drugs. The ketone functionality of 4-chlorocyclohexanone provides a handle for the construction of spirocyclic systems, which can lead to compounds with improved potency and selectivity.

Experimental Protocol: Synthesis of a Spiro-oxazolidinone Derivative

This protocol illustrates the synthesis of a spiro-oxazolidinone, a privileged scaffold in medicinal chemistry.

Materials:

  • 4-Chlorocyclohexanone

  • Amino alcohol (e.g., 2-amino-2-methyl-1-propanol)

  • Triphosgene

  • Triethylamine

  • Toluene, anhydrous

  • Sodium sulfate, anhydrous

  • Round-bottom flask with Dean-Stark trap

  • Reflux condenser

Procedure:

  • To a solution of 4-chlorocyclohexanone (1.0 eq) and an amino alcohol (1.1 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • After formation of the intermediate ketimine (monitored by TLC), cool the reaction to 0 °C.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the ketimine solution to the triphosgene solution at 0 °C, followed by the dropwise addition of triethylamine (2.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The derivatives of this compound can be designed to interact with a variety of biological targets. For instance, spirocyclic scaffolds are often found in modulators of G protein-coupled receptors (GPCRs) and ion channels.

Workflow for the Synthesis of a Hypothetical Bioactive Molecule

The following diagram illustrates a potential synthetic workflow starting from this compound to a final bioactive compound.

G A This compound B Oxidation (e.g., PCC, DCM) A->B Step 1 C 4-Chlorocyclohexanone B->C D Spirocyclization (e.g., with an amino alcohol and triphosgene) C->D Step 2 E Spiro-oxazolidinone Intermediate D->E F Nucleophilic Substitution (e.g., with a primary amine) E->F Step 3 G Final Bioactive Compound F->G H Biological Screening (e.g., GPCR binding assay) G->H

Caption: Synthetic workflow from this compound to a bioactive molecule.

Hypothetical Signaling Pathway Modulation

Should a derivative of this compound be found to modulate a GPCR, the following diagram illustrates a simplified signaling cascade.

G Ligand Bioactive Derivative GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway.

Conclusion

This compound is a readily available and synthetically tractable starting material for the generation of diverse and complex molecules of medicinal interest. Its ability to be converted into key intermediates like 4-chlorocyclohexanone opens up avenues for the synthesis of novel scaffolds, such as spirocycles. The protocols and workflows presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs. Further investigation into the biological activities of its derivatives is warranted to fully exploit the potential of this versatile chemical building block.

References

Application Notes and Protocols for the Derivatization of 4-Chlorocyclohexanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-chlorocyclohexanol for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step for improving the analytical properties of polar molecules like this compound, which contains a hydroxyl group. The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, as well as to improve chromatographic peak shape and detection sensitivity.[1][2][3]

Two primary derivatization techniques are presented: silylation and acylation . Silylation is the most common method for derivatizing hydroxyl groups, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[2][4] Acylation converts the alcohol to an ester, which also increases volatility and can enhance detectability, especially with electron capture detectors when using fluorinated acyl groups.[2][5]

Overview of Derivatization Strategies

The hydroxyl group in this compound makes it a polar compound, which can lead to poor chromatographic performance (e.g., peak tailing) and low sensitivity in GC-MS analysis. Derivatization chemically modifies this hydroxyl group to create a less polar, more volatile, and more thermally stable derivative suitable for GC analysis.

  • Silylation: This method involves the reaction of the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl ether.[6] This is a robust and widely used technique for alcohols.[2]

  • Acylation: This technique converts the alcohol into an ester using an acylating agent, such as a fluorinated anhydride (e.g., trifluoroacetic anhydride, TFAA) or an acyl chloride.[5][7] This method is also highly effective and provides an alternative to silylation.

Quantitative Data Summary

While specific experimental data for the derivatization of this compound is not extensively published, the following table presents representative analytical parameters that can be expected based on the analysis of similar cyclic alcohols. These values should be determined and optimized for specific instrumentation and experimental conditions.

ParameterSilylation (TMS Derivative)Acylation (TFA Derivative)UnderivatizedNotes
Expected Retention Time ShorterLongerVariable, often with poor peak shapeDerivatization alters the volatility and interaction with the GC column, leading to changes in retention time.
Limit of Detection (LOD) Low (ng/mL range)Low (ng/mL range)HigherDerivatization typically improves sensitivity by concentrating the analyte into a sharp peak and reducing analyte loss in the GC system.[8]
Limit of Quantitation (LOQ) Low (ng/mL range)Low (ng/mL range)HigherSimilar to LOD, derivatization enhances the ability to reliably quantify the analyte.
Reaction Yield > 95%> 90%N/AWith optimized conditions, both silylation and acylation reactions can proceed to near completion.
Derivative Stability Moderate (hydrolytically sensitive)High (generally stable)N/ATMS derivatives can be susceptible to hydrolysis and should be analyzed relatively quickly or stored under anhydrous conditions.[1] Acyl derivatives are typically more stable.

Experimental Protocols

Safety Precaution: All derivatization reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation using BSTFA

This protocol is adapted from established methods for the silylation of alcohols for GC-MS analysis.[1]

Reagents and Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (anhydrous), as a catalyst

  • Aprotic solvent (e.g., dichloromethane, hexane - GC grade)

  • GC vials with caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an aprotic solvent within a GC vial. A typical concentration might be 100 µg/mL. If using an internal standard, add it at this stage. Ensure the solvent is anhydrous, as silylating reagents react with water.[1]

  • Reagent Addition: To approximately 100 µL of the sample solution, add 25 µL of BSTFA and 25 µL of anhydrous pyridine.[1] For higher concentrations of the analyte, the amount of reagents should be scaled up to ensure a molar excess.[6]

  • Reaction: Tightly cap the vial and heat it at 65°C for 20-30 minutes in a heating block.[1] This step ensures the reaction goes to completion.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

  • Storage: If not analyzed immediately, store the derivatized sample in a freezer to minimize degradation of the TMS ether.[1]

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is based on general procedures for the acylation of alcohols with fluorinated anhydrides.[7][9]

Reagents and Materials:

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Triethylamine (TEA) or Pyridine (as an acid scavenger/catalyst)

  • Solvent (e.g., benzene, toluene, or dichloromethane - GC grade)

  • 1 M Phosphate buffer (pH 6.0)

  • GC vials or reaction vials with caps

  • Heating block or water bath

  • Microsyringes

Procedure:

  • Sample Preparation: Dissolve the this compound sample in 500 µL of solvent in a reaction vial. Add 100 µL of a 0.1 M solution of TEA in the same solvent.[7]

  • Reagent Addition: Add 10 µL of TFAA to the vial.

  • Reaction: Cap the vial and heat at 50-60°C for 15-30 minutes.[7]

  • Work-up: Cool the vial to room temperature. To neutralize excess anhydride and acidic byproducts, add 500 µL of 1 M phosphate buffer (pH 6.0) and shake for 30 seconds.[7]

  • Phase Separation: Centrifuge the vial for a few minutes to achieve clear separation of the aqueous and organic layers.

  • Analysis: Carefully transfer the upper organic layer to a clean GC vial. The sample is now ready for GC-MS analysis.

Proposed GC-MS Analytical Method

The following are typical starting parameters for the GC-MS analysis of derivatized this compound. These should be optimized for the specific instrument and derivative being analyzed.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection: 1 µL, splitless mode

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Visualized Workflows

The following diagrams illustrate the workflows for the silylation and acylation derivatization of this compound.

Silylation_Workflow Silylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis prep Dissolve this compound in aprotic solvent add_std Add Internal Standard (optional) prep->add_std add_reagents Add BSTFA and Pyridine add_std->add_reagents heat Heat at 65°C for 20-30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing (Quantitation & Identification) acquire->process

Caption: Silylation workflow from sample preparation to data analysis.

Acylation_Workflow Acylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis prep Dissolve this compound in solvent add_reagents Add TEA and TFAA prep->add_reagents heat Heat at 60°C for 15-30 min add_reagents->heat cool Cool to Room Temperature heat->cool wash Wash with Buffer cool->wash separate Separate Organic Layer wash->separate inject Inject into GC-MS separate->inject acquire Data Acquisition & Processing inject->acquire

Caption: Acylation workflow including reaction, work-up, and analysis.

References

Application Note: Chromatographic Separation of 4-Chlorocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details protocols for the separation of cis and trans isomers of 4-chlorocyclohexanol using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the stereoisomeric nature of this compound, achieving baseline separation of its diastereomers is critical for accurate quantification and characterization in research, drug development, and quality control settings. The provided methodologies are designed to serve as a robust starting point for researchers and scientists, offering detailed experimental conditions and expected outcomes. While validated methods for this specific compound are not widely published, the following protocols are based on established principles for the separation of analogous substituted cyclohexanols.

Introduction

This compound is a substituted cyclic alcohol that exists as two diastereomers: cis-4-chlorocyclohexanol and trans-4-chlorocyclohexanol. These isomers arise from the different spatial arrangements of the chlorine and hydroxyl functional groups relative to the cyclohexane ring. The distinct stereochemistry of these isomers can lead to different physical, chemical, and biological properties. Therefore, their effective separation and quantification are essential for understanding reaction mechanisms, assessing purity, and in the development of pharmaceutical intermediates.

This document presents two distinct chromatographic methods for the separation of these isomers:

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): A widely used technique for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: A versatile method suitable for a broad range of compounds, offering alternative selectivity.

Gas Chromatography (GC) Method

Principle

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The separation of this compound isomers is typically achieved on a mid-polarity capillary column, where the subtle differences in the isomers' boiling points and interactions with the stationary phase allow for their resolution.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

Chromatographic Conditions:

Parameter Value
Column DB-17 or equivalent (50% Phenyl)-methylpolysiloxane
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program - Initial Temperature: 100 °C, hold for 2 min- Ramp: 5 °C/min to 180 °C- Final Hold: Hold at 180 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min

| Makeup Gas (N2) | 25 mL/min |

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Transfer the standards and samples to 2 mL autosampler vials for analysis.

Expected Quantitative Data

The following table presents hypothetical data for the GC separation of this compound isomers.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
cis-4-Chlorocyclohexanol12.545000\multirow{2}{*}{> 1.5}
trans-4-Chlorocyclohexanol13.255000

High-Performance Liquid Chromatography (HPLC) Method

Principle

HPLC separates compounds based on their distribution between a solid stationary phase and a liquid mobile phase. For the separation of polar isomers like this compound, normal-phase chromatography often provides better selectivity compared to reversed-phase. The hydroxyl and chloro groups of the isomers will interact differently with a polar stationary phase, leading to their separation.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • UV-Vis Detector

Chromatographic Conditions:

Parameter Value
Column Silica or Cyano (CN) bonded phase column
Dimensions 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV Detector

| Wavelength | 210 nm |

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in the mobile phase (n-Hexane:Isopropanol 95:5).

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Expected Quantitative Data

The following table presents hypothetical data for the HPLC separation of this compound isomers.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
trans-4-Chlorocyclohexanol8.162000\multirow{2}{*}{> 2.0}
cis-4-Chlorocyclohexanol9.538000

Visualization of Experimental Workflows

GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep1 Prepare Stock Solution (1 mg/mL in Dichloromethane) Prep2 Create Calibration Standards Prep1->Prep2 Prep3 Transfer to Autosampler Vials Prep2->Prep3 Analysis1 Inject 1 µL into GC Prep3->Analysis1 Analysis2 Temperature Programmed Separation Analysis1->Analysis2 Analysis3 FID Detection Analysis2->Analysis3 Data1 Integrate Chromatogram Peaks Analysis3->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Isomers Data2->Data3

Caption: Workflow for GC-FID analysis of this compound isomers.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Prep1_hplc Prepare Stock Solution (1 mg/mL in Mobile Phase) Prep2_hplc Create Calibration Standards Prep1_hplc->Prep2_hplc Prep3_hplc Filter Samples (0.45 µm) Prep2_hplc->Prep3_hplc Analysis1_hplc Inject 10 µL into HPLC Prep3_hplc->Analysis1_hplc Analysis2_hplc Isocratic Separation Analysis1_hplc->Analysis2_hplc Analysis3_hplc UV Detection at 210 nm Analysis2_hplc->Analysis3_hplc Data1_hplc Integrate Chromatogram Peaks Analysis3_hplc->Data1_hplc Data2_hplc Construct Calibration Curve Data1_hplc->Data2_hplc Data3_hplc Calculate Isomer Concentrations Data2_hplc->Data3_hplc

Caption: Workflow for HPLC-UV analysis of this compound isomers.

Conclusion

The protocols outlined in this application note provide a solid foundation for the chromatographic separation of cis- and trans-4-chlorocyclohexanol. The GC method is suitable for volatile analysis, while the HPLC method offers an alternative selectivity, particularly for less volatile samples or when derivatization is not desired. It is recommended that users optimize these methods further based on their specific instrumentation and sample matrices to achieve the best possible resolution and sensitivity. These protocols are intended to be a starting point for method development and validation.

Application Notes & Protocols: 4-Chlorocyclohexanol as a Versatile Precursor for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The direct polymerization of 4-chlorocyclohexanol is not extensively documented in scientific literature. The following application notes and protocols are based on established principles of polymer chemistry and propose hypothetical pathways for its use as a building block after chemical modification.

Introduction

This compound, a bifunctional molecule featuring both a hydroxyl group and a chlorine atom, presents intriguing possibilities as a precursor in polymer chemistry. While not a conventional monomer, its reactive sites offer avenues for transformation into polymerizable derivatives. This document outlines potential applications and theoretical protocols for the synthesis of novel polyethers and polyesters derived from this compound, targeting researchers in materials science and drug development. The stereochemistry of this compound (cis/trans isomerism) could further be exploited to control polymer tacticity and, consequently, its macroscopic properties such as crystallinity and melting point.[1]

Hypothetical Applications in Polymer Chemistry

The functional groups of this compound allow for its theoretical use in several polymerization strategies after appropriate chemical modification:

  • Polyether Synthesis via Ring-Opening Polymerization (ROP): this compound can be envisioned as a precursor to a cyclohexene oxide derivative. The intramolecular reaction of the hydroxyl group with the chloro-substituted carbon under basic conditions could theoretically lead to the formation of 1,4-epoxycyclohexane. This strained epoxide monomer could then undergo ring-opening polymerization to yield a polyether with a cyclohexane ring in the backbone, potentially imparting rigidity and desirable thermal properties to the polymer.

  • Polyester Synthesis via Polycondensation: To be incorporated into a polyester, this compound would require modification to possess two reactive groups suitable for esterification (e.g., two hydroxyl groups or two carboxylic acid groups).

    • As a Diol Derivative: The chlorine atom could be substituted with a hydroxyl group through nucleophilic substitution to form a cyclohexanediol. This diol can then be reacted with a dicarboxylic acid in a classic polycondensation reaction.

    • As a Dicarboxylic Acid Derivative: The hydroxyl group could be oxidized to a ketone, and further chemical transformations could introduce carboxylic acid functionalities.

These hypothetical polymers could find applications in areas such as biodegradable materials, drug delivery matrices, and specialty engineering plastics, depending on the final polymer structure and properties.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for a polyether derived from a this compound precursor, for illustrative purposes.

PropertyHypothetical Value
Number Average MW (Mn)15,000 g/mol
Weight Average MW (Mw)32,000 g/mol
Polydispersity Index (PDI)2.13
Glass Transition (Tg)110 °C
Melting Temperature (Tm)225 °C
Decomposition Temp (Td)350 °C

Experimental Protocols (Theoretical)

Protocol 1: Synthesis of Poly(1,4-cyclohexylene oxide) via a this compound-Derived Epoxide

Objective: To synthesize a polyether by ring-opening polymerization of a hypothetical epoxide derived from this compound.

Step 1: Synthesis of 1,4-Epoxycyclohexane (Hypothetical)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.46 g (0.1 mol) of this compound in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Slowly add 6.0 g (0.15 mol) of powdered sodium hydroxide (NaOH) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove sodium chloride and excess NaOH.

  • Purification: Remove the THF under reduced pressure. The resulting crude product, a volatile liquid, can be purified by fractional distillation to yield 1,4-epoxycyclohexane.

Step 2: Ring-Opening Polymerization of 1,4-Epoxycyclohexane

  • Monomer Preparation: Dry the synthesized 1,4-epoxycyclohexane over calcium hydride for 24 hours and then distill under an inert atmosphere.

  • Polymerization Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 50 mL of anhydrous dichloromethane (DCM).

  • Initiation: Add 9.8 g (0.1 mol) of the purified 1,4-epoxycyclohexane to the DCM. Cool the solution to 0 °C in an ice bath. Add a catalytic amount of a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 24 hours.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification and Drying: Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight to obtain poly(1,4-cyclohexylene oxide).

Protocol 2: Synthesis of a Polyester via a this compound-Derived Diol

Objective: To synthesize a polyester by polycondensation of a hypothetical diol derived from this compound and a dicarboxylic acid.

Step 1: Synthesis of Cyclohexane-1,4-diol from this compound

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of 13.46 g (0.1 mol) of this compound in 200 mL of a water/acetone (1:1) mixture.

  • Hydrolysis: Heat the solution to 60 °C. Add a solution of 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water dropwise over 1 hour.

  • Reaction: Maintain the reaction at 60 °C for 8 hours.

  • Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude cyclohexane-1,4-diol. Recrystallize from hot water or ethanol to obtain the pure diol.

Step 2: Polycondensation of Cyclohexane-1,4-diol with Adipoyl Chloride

  • Polymerization Setup: In a 250 mL flask equipped with a nitrogen inlet, a mechanical stirrer, and a condenser connected to a vacuum line, place 11.62 g (0.1 mol) of the purified cyclohexane-1,4-diol and 18.3 g (0.1 mol) of adipoyl chloride in 100 mL of anhydrous toluene.

  • Reaction: Heat the mixture to 110 °C with stirring under a slow stream of nitrogen for 2 hours to allow the initial reaction and removal of hydrogen chloride gas.

  • High Vacuum: Reduce the pressure gradually to below 1 mmHg and continue heating for another 4 hours to drive the polycondensation to completion by removing the volatile byproducts.

  • Isolation: Cool the highly viscous reaction mixture to room temperature. Dissolve the polymer in a minimal amount of chloroform and precipitate it into a large volume of methanol.

  • Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 80 °C to a constant weight.

Visualizations

Polymerization_Pathways cluster_polyether Polyether Synthesis cluster_polyester Polyester Synthesis chloro This compound epoxide 1,4-Epoxycyclohexane (Hypothetical Monomer) chloro->epoxide Intramolecular Cyclization (Base) polyether Poly(1,4-cyclohexylene oxide) epoxide->polyether Ring-Opening Polymerization chloro2 This compound diol Cyclohexane-1,4-diol chloro2->diol Hydrolysis polyester Polyester diol->polyester Polycondensation dicarboxylic_acid Dicarboxylic Acid (e.g., Adipic Acid) dicarboxylic_acid->polyester

Caption: Hypothetical polymerization pathways from this compound.

Experimental_Workflow_ROP start Start: this compound step1 Step 1: Intramolecular Cyclization (Base-catalyzed) start->step1 product1 Intermediate: 1,4-Epoxycyclohexane step1->product1 step2 Step 2: Purification of Monomer (Distillation) product1->step2 step3 Step 3: Ring-Opening Polymerization (Lewis Acid Initiator) step2->step3 product2 Crude Polymer Solution step3->product2 step4 Step 4: Precipitation & Purification (in Methanol) product2->step4 end Final Product: Poly(1,4-cyclohexylene oxide) step4->end

Caption: Experimental workflow for hypothetical polyether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Chlorocyclohexanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Gradually add more hot solvent until the solid dissolves.- Re-evaluate solvent choice. A good solvent should dissolve the compound when hot but not at room temperature. Consider a mixed solvent system if a single solvent is ineffective.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that inhibit crystallization.- Switch to a lower-boiling point solvent.- Add a small amount of additional hot solvent to reduce saturation.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
No crystals form upon cooling. - Solution is not sufficiently saturated.- Cooling is too rapid.- Insufficient cooling time.- Boil off some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the solution is left in the ice bath for an adequate amount of time (e.g., 15-30 minutes).
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during vacuum filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the funnel and filter paper for hot filtration to prevent cooling and premature crystallization.- Rinse the crystallization flask with a small amount of cold solvent to transfer all crystals to the filter.
Purified product is still impure (e.g., low melting point, discolored). - Ineffective removal of impurities by the chosen solvent.- Co-crystallization of impurities with the product.- Incomplete washing of the crystals.- Select a different recrystallization solvent or consider a multi-step purification process.- Ensure slow cooling to allow for selective crystallization.- Wash the crystals on the filter with a small amount of fresh, cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of this compound from impurities. - Inappropriate mobile phase polarity.- Column overloading.- Channeling in the stationary phase.- Adjust the mobile phase polarity. For silica gel (a polar stationary phase), a less polar eluent will result in slower elution of polar compounds. A common starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The ratio can be optimized using Thin Layer Chromatography (TLC).- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed uniformly without any cracks or air bubbles.
This compound elutes too quickly. - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
This compound does not elute from the column. - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Streaking or tailing of the product band. - Sample is not soluble in the mobile phase.- Interactions between the compound and the stationary phase are too strong.- Column is overloaded.- Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.- Add a small percentage of a more polar solvent (like methanol) to the eluent to reduce strong interactions.- Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities in crude this compound depend on the synthetic route. A common synthesis involves the reaction of cyclohexene with an electrophilic chlorine source in the presence of water. Potential impurities include:

  • Unreacted starting materials: Cyclohexene.

  • Isomers: A mixture of cis- and trans-4-Chlorocyclohexanol is often formed.

  • Byproducts of side reactions: Dichlorocyclohexane, cyclohexanediols, and other chlorinated species.

  • Byproducts from isomer reactivity: Under basic conditions, the trans-isomer of this compound can undergo intramolecular cyclization to form a bicyclic ether or eliminate to form 3-cyclohexenol. The cis-isomer can react with hydroxide to form trans-1,4-cyclohexanediol.[1]

Q2: How do I choose a suitable recrystallization solvent for this compound?

A2: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents of differing polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane). A mixed solvent system, such as ether-petroleum ether, can also be effective. In a mixed solvent system, one solvent dissolves the compound well (the "good" solvent), while the other dissolves it poorly (the "bad" solvent).

Q3: What are the key physical properties of this compound to consider during purification?

A3: Key physical properties that influence the choice of purification method are:

  • Molecular Weight: 134.60 g/mol .[2]

  • Boiling Point: Distillation can be a viable purification method. The boiling point is approximately 88-90 °C at 20 mmHg.

  • Isomeric Forms: The presence of cis and trans isomers can affect crystallization and chromatographic behavior.

Q4: How can I monitor the progress of my purification?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification of this compound.[3]

  • Column Chromatography: Spot the crude mixture, the fractions being collected, and a reference standard (if available) on a TLC plate. This allows you to identify which fractions contain the pure product.

  • Recrystallization: Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate to assess the efficiency of the purification. A successful recrystallization will show the purified product as a single, clean spot with impurities remaining in the mother liquor.

Q5: My purified this compound shows multiple spots on a TLC plate. What should I do?

A5: Multiple spots on a TLC plate indicate the presence of impurities. Consider the following:

  • If you performed recrystallization, the solvent system may not have been optimal for separating the impurities. A second recrystallization with a different solvent system may be necessary.

  • If you performed column chromatography, the mobile phase may not have provided adequate separation. You may need to re-run the column with a less polar solvent system to achieve better resolution.

  • It is also possible that you have a mixture of cis and trans isomers, which may have slightly different Rf values on TLC.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with swirling until all the solid has dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). Aim for an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation A Crude this compound B Select Solvent A->B Solubility Tests C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Cool to Crystallize C->E No Insoluble Impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_0 Setup cluster_1 Separation cluster_2 Analysis & Isolation A Crude this compound B Select Mobile Phase (TLC) A->B C Pack Column with Silica Gel B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: 4-Chlorocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chlorocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main strategies for synthesizing this compound are:

  • Electrophilic Addition to Cyclohexene: This involves the reaction of cyclohexene with a source of hypochlorous acid (HOCl).

  • Nucleophilic Substitution of 1,4-Cyclohexanediol: This route employs a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl), to replace a hydroxyl group with a chlorine atom.

Q2: What are the most common impurities I should expect in my this compound synthesis?

The impurities largely depend on the chosen synthetic route and the specific reaction conditions. Below is a summary of common impurities.

Table 1: Common Impurities in this compound Synthesis

ImpurityChemical StructureFormation PathwaySynthesis Route(s)
cis or trans-4-Chlorocyclohexanol IsomerIsomer of the desired productNon-stereoselective reaction or isomerizationBoth
1,4-CyclohexanediolC₆H₁₂O₂Incomplete reaction or hydrolysis of the productNucleophilic substitution of 1,4-Cyclohexanediol
3-CyclohexenolC₆H₉OHElimination side reaction (E2)Both, particularly with the trans-isomer under basic conditions
1,4-EpoxycyclohexaneC₆H₁₀OIntramolecular cyclization of trans-4-chlorocyclohexanolBoth, especially if the trans-isomer is formed and subjected to basic conditions
4-ChlorocyclohexanoneC₆H₉ClOOxidation of the this compound productBoth, if oxidizing agents are present or through air oxidation
DichlorocyclohexaneC₆H₁₀Cl₂Addition of Cl₂ to cyclohexeneElectrophilic addition to cyclohexene

Q3: How can I minimize the formation of the undesired stereoisomer?

Controlling stereoselectivity is a key challenge.

  • From Cyclohexene: The addition of HOCl to cyclohexene proceeds via a chloronium ion intermediate, and the subsequent attack by water is typically anti, leading to the trans isomer. To favor the cis isomer, alternative strategies, such as the ring-opening of cyclohexene oxide with HCl, may be employed.

  • From 1,4-Cyclohexanediol: The stereochemistry of the starting diol and the reaction mechanism (Sₙ1 vs. Sₙ2) of the chlorinating agent will dictate the stereochemical outcome. Using a reagent that promotes an Sₙ2 reaction on cis-1,4-cyclohexanediol would favor the trans product, and vice versa (with inversion of configuration).

Q4: My reaction of trans-4-Chlorocyclohexanol under basic conditions is yielding unexpected byproducts. What are they?

When trans-4-chlorocyclohexanol is treated with a base, it can undergo two primary side reactions[1][2][3]:

  • E2 Elimination: This leads to the formation of 3-cyclohexenol.

  • Intramolecular Sₙ2 Reaction: The hydroxyl group can be deprotonated and act as an internal nucleophile, displacing the chloride to form a bicyclic ether, 1,4-epoxycyclohexane. This is conformationally favorable for the trans isomer.

Q5: I am seeing an impurity with a carbonyl peak in my IR/NMR analysis. What is it likely to be?

The presence of a carbonyl group strongly suggests the formation of 4-chlorocyclohexanone. This can occur if the alcohol product is oxidized. Ensure your reaction is protected from oxidizing agents and consider using degassed solvents if this is a persistent issue.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete reaction- Monitor the reaction progress using TLC or GC-MS. - Ensure the reaction is run for a sufficient amount of time. - Check the purity and reactivity of your starting materials and reagents.
Sub-optimal reaction temperature- Optimize the reaction temperature. For the reaction of cyclohexene with HOCl, temperatures are typically kept low (e.g., 15-20°C) to minimize side reactions.
Formation of side products- Analyze the crude reaction mixture by GC-MS or HPLC to identify major byproducts. - Adjust reaction conditions (e.g., temperature, stoichiometry, solvent) to disfavor side reactions.
Loss during workup and purification- Ensure proper phase separation during extractions. - Optimize your purification method (e.g., distillation, chromatography) to minimize product loss.

Problem 2: High levels of the undesired stereoisomer.

Possible Cause Troubleshooting Step
Non-stereoselective reaction conditions- Re-evaluate your synthetic strategy to favor the desired stereoisomer (see FAQ Q3).
Isomerization during reaction or workup- Analyze samples at different time points to check for isomerization. - Ensure that the workup and purification conditions (e.g., pH, temperature) do not promote isomerization.

Problem 3: Presence of significant amounts of 1,4-Cyclohexanediol in the final product.

Possible Cause Troubleshooting Step
Incomplete chlorination of 1,4-Cyclohexanediol- Increase the equivalents of the chlorinating agent. - Extend the reaction time.
Hydrolysis of this compound- Ensure anhydrous conditions during the reaction and workup, especially when using moisture-sensitive chlorinating agents like SOCl₂. - Use a non-aqueous workup if possible.

Experimental Protocols

Synthesis of trans-4-Chlorocyclohexanol from Cyclohexene and Hypochlorous Acid (Illustrative Protocol)

This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Preparation of Hypochlorous Acid Solution: A solution of hypochlorous acid can be prepared by reacting chlorine gas with an aqueous solution of a base (e.g., sodium carbonate) followed by acidification. The concentration of the HOCl solution should be determined by titration before use.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place cyclohexene in a suitable solvent (e.g., diethyl ether). Cool the flask in an ice bath.

  • Addition of Hypochlorous Acid: Add the chilled hypochlorous acid solution dropwise to the stirred cyclohexene solution, maintaining the temperature between 15-20°C.

  • Reaction Monitoring: Monitor the disappearance of cyclohexene using TLC or GC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with a dilute solution of sodium bisulfite (to quench any remaining HOCl), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Analytical Method for Impurity Profiling by GC-MS (Starting Point for Method Development)

This is a general guideline. The specific parameters will need to be optimized for your instrument and the specific impurities of interest.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Split injection (e.g., 50:1 split ratio) is recommended to avoid overloading the column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan to identify unknown impurities. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Electrophilic Addition cluster_route2 Route 2: Nucleophilic Substitution Cyclohexene Cyclohexene Reaction1 Reaction Cyclohexene->Reaction1 HOCl Hypochlorous Acid HOCl->Reaction1 Crude1 Crude Product Reaction1->Crude1 Purification Purification (Distillation/Chromatography) Crude1->Purification Cyclohexanediol 1,4-Cyclohexanediol Reaction2 Reaction Cyclohexanediol->Reaction2 ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->Reaction2 Crude2 Crude Product Reaction2->Crude2 Crude2->Purification FinalProduct This compound Purification->FinalProduct

Caption: General experimental workflows for the synthesis of this compound.

Impurity_Formation cluster_main Main Reaction Pathways cluster_impurities Impurity Formation Cyclohexene Cyclohexene Product This compound Cyclohexene->Product + HOCl Cyclohexanediol 1,4-Cyclohexanediol Cyclohexanediol->Product + SOCl₂/HCl Isomer cis/trans Isomer Product->Isomer Isomerization Diol_Impurity 1,4-Cyclohexanediol Product->Diol_Impurity Hydrolysis Cyclohexenol 3-Cyclohexenol Product->Cyclohexenol Elimination (Base) Epoxycyclohexane 1,4-Epoxycyclohexane Product->Epoxycyclohexane Intramolecular Cyclization (trans-isomer + Base) Ketone 4-Chlorocyclohexanone Product->Ketone Oxidation

Caption: Logical relationships of common impurity formation pathways.

References

Technical Support Center: Synthesis of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chlorocyclohexanol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary routes for synthesizing this compound are:

  • Ring-opening of cyclohexene oxide: This method typically employs a source of hydrogen chloride (e.g., concentrated HCl).

  • Chlorination of 1,4-cyclohexanediol: This route often utilizes a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Q2: How does the stereochemistry of the starting material affect the reaction outcome?

A2: The stereochemistry of the starting material is critical and dictates the products formed in subsequent reactions.

  • cis-4-Chlorocyclohexanol primarily undergoes a substitution reaction with a nucleophile like hydroxide to yield trans-1,4-cyclohexanediol.

  • trans-4-Chlorocyclohexanol , under the same conditions, favors elimination and intramolecular cyclization, leading to 3-cyclohexenol and a bicyclic ether.

Q3: What are the main side products to expect during the synthesis of this compound from cyclohexene oxide?

A3: The primary side product is often a dichlorinated cyclohexane derivative. The formation of this byproduct can be minimized by controlling the stoichiometry of the reagents and the reaction temperature.

Q4: How can I separate the cis and trans isomers of this compound?

A4: Separation of cis and trans isomers can be challenging due to their similar physical properties. Column chromatography is a common laboratory technique for separating these isomers. The choice of solvent system is crucial for achieving good separation.

Q5: How can I confirm the stereochemistry of my this compound product?

A5: Spectroscopic methods are essential for determining the stereochemistry.

  • NMR Spectroscopy: The coupling constants between protons on the cyclohexane ring can provide information about their relative stereochemistry.

  • IR Spectroscopy: The C-Cl stretching frequency may differ slightly between the cis and trans isomers.

Troubleshooting Guides

Problem 1: Low yield of trans-4-Chlorocyclohexanol from Cyclohexene Oxide
Possible Cause Suggested Solution
Incomplete reaction - Ensure an adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Increase the concentration of the hydrogen chloride source.
Formation of side products (e.g., dichlorocyclohexane) - Carefully control the stoichiometry; avoid a large excess of the chloride source. - Maintain a low reaction temperature to improve selectivity.
Loss of product during workup - Ensure the pH of the aqueous phase is neutralized before extraction to prevent unwanted reactions. - Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
Problem 2: Low yield of cis-4-Chlorocyclohexanol from cis-1,4-Cyclohexanediol
Possible Cause Suggested Solution
Decomposition of the chlorinating agent (e.g., SOCl₂) - Use freshly distilled or high-purity thionyl chloride. - Perform the reaction under anhydrous conditions to prevent hydrolysis of the reagent.
Formation of elimination byproducts - Maintain a low reaction temperature. The use of a non-coordinating solvent can also suppress elimination.
Incomplete reaction - Allow for a sufficient reaction time. The reaction can be monitored by quenching a small aliquot and analyzing by GC or TLC.

Data Presentation

Table 1: Influence of Reaction Conditions on the Synthesis of trans-4-Chlorocyclohexanol from Cyclohexene Oxide (Illustrative Data)

Parameter Condition A Condition B Condition C
Temperature 0 °CRoom Temperature50 °C
Reaction Time 4 hours2 hours1 hour
Solvent Diethyl EtherDichloromethaneNo Solvent
Yield of trans-isomer HighModerateLow
Yield of Dichloro-byproduct LowModerateHigh

Note: This table provides a qualitative illustration of expected trends. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Chlorocyclohexanol from Cyclohexene Oxide

This procedure is adapted from established methods for the ring-opening of epoxides.

Materials:

  • Cyclohexene oxide

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve cyclohexene oxide in diethyl ether.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring the progress by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis of cis-4-Chlorocyclohexanol from cis-1,4-Cyclohexanediol

This protocol is based on the chlorination of alcohols using thionyl chloride.

Materials:

  • cis-1,4-Cyclohexanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether

  • Ice bath

  • Stirring apparatus under an inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1,4-cyclohexanediol in anhydrous diethyl ether.

  • Add a stoichiometric amount of pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture in an ice bath and slowly add water to quench the excess thionyl chloride.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography.

Visualizations

reaction_pathways cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound Isomers Cyclohexene\nOxide Cyclohexene Oxide trans-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol Cyclohexene\nOxide->trans-4-Chlorocyclohexanol + HCl cis-1,4-Cyclohexanediol cis-1,4-Cyclohexanediol cis-4-Chlorocyclohexanol cis-4-Chlorocyclohexanol cis-1,4-Cyclohexanediol->cis-4-Chlorocyclohexanol + SOCl₂ 3-Cyclohexenol 3-Cyclohexenol trans-4-Chlorocyclohexanol->3-Cyclohexenol + NaOH (Elimination) Bicyclic Ether Bicyclic Ether trans-4-Chlorocyclohexanol->Bicyclic Ether + NaOH (Intramolecular Cyclization) trans-1,4-Cyclohexanediol trans-1,4-Cyclohexanediol cis-4-Chlorocyclohexanol->trans-1,4-Cyclohexanediol + NaOH (Substitution)

Caption: Reaction pathways for the synthesis and subsequent reactions of this compound isomers.

troubleshooting_workflow start Low Yield of This compound check_sm Starting Material? start->check_sm check_reagents Reagents? check_sm->check_reagents Pure sm_purity Check Purity of Starting Material check_sm->sm_purity Impure check_conditions Reaction Conditions? check_reagents->check_conditions Good reagent_quality Use Fresh/Pure Reagents check_reagents->reagent_quality Degraded temp_control Optimize Temperature check_conditions->temp_control Suboptimal Temp time_control Optimize Reaction Time check_conditions->time_control Suboptimal Time end Improved Yield check_conditions->end Optimal sm_purity->check_reagents reagent_quality->check_conditions temp_control->time_control time_control->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Technical Support Center: Optimizing Reaction Conditions for 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Chlorocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to improve yield, purity, and overall success of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Hydrochlorination of Cyclohexene Oxide: This is a common and efficient method involving the ring-opening of cyclohexene oxide with hydrochloric acid (HCl). This reaction is highly stereoselective, predominantly yielding the trans-isomer due to the nature of the epoxide ring-opening mechanism.

  • Addition of Hypochlorous Acid to Cyclohexene: This method involves the reaction of cyclohexene with hypochlorous acid (HOCl). While effective, it may produce a mixture of regioisomers, including 2-chlorocyclohexanol, requiring careful purification.

Q2: I am observing a low yield in my hydrochlorination of cyclohexene oxide. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal Temperature: Temperature plays a critical role. Running the reaction at too low a temperature can lead to a sluggish reaction, while excessively high temperatures can promote the formation of byproducts. A temperature range of 0-25°C is typically recommended.

  • Inadequate Mixing: Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if using a biphasic system.

  • Loss during Workup: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation and minimize transfers. Washing with a saturated sodium chloride solution can reduce the solubility of the product in the aqueous layer.

  • Side Reactions: The formation of byproducts such as cyclohexane-1,2-diol is a common cause of low yield. This can be minimized by controlling the amount of water in the reaction mixture and using a stoichiometric amount of HCl.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

Common impurities in the synthesis of this compound from cyclohexene oxide include:

  • Cyclohexane-1,2-diol: This is formed by the acid-catalyzed hydrolysis of the starting epoxide. It can be removed by column chromatography on silica gel.

  • Unreacted Cyclohexene Oxide: If the reaction is incomplete, the starting material will contaminate the product. Purification can be achieved through fractional distillation or column chromatography.

  • Dichlorocyclohexane: This can form if an excess of HCl is used. Careful control of stoichiometry is crucial.

  • Other Isomers: Depending on the synthetic route, other chlorocyclohexanol isomers may be present.

Purification Strategy:

A general purification protocol involves:

  • Neutralizing the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extracting the product into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Removing the solvent under reduced pressure.

  • Further purification by column chromatography or distillation.

Q4: How does the stereochemistry of the starting cyclohexene oxide affect the final product?

The ring-opening of an epoxide under acidic conditions proceeds via an Sₙ2-like mechanism. The nucleophile (in this case, the chloride ion) attacks one of the epoxide carbons from the side opposite to the C-O bond. This results in an inversion of configuration at the center of attack. In the case of cyclohexene oxide, this leads to the formation of the trans-diaxial product, which then equilibrates to the more stable diequatorial conformer of trans-4-chlorocyclohexanol.

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound from Cyclohexene Oxide

EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
10485Fictional
225 (Room Temp)292Fictional
350178Fictional

Note: The data presented in this table is illustrative and based on typical outcomes for this type of reaction. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Chlorocyclohexanol from Cyclohexene Oxide

This protocol details the hydrochlorination of cyclohexene oxide to yield trans-4-chlorocyclohexanol.

Materials:

  • Cyclohexene oxide

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene oxide (1.0 eq) in diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by distillation under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Cyclohexene Oxide + HCl in Ether reaction Reaction at 0°C to RT start->reaction 1. Stirring quench Quench with NaHCO3 reaction->quench 2. Neutralization extraction Extraction with Ether quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO4 wash->dry evaporation Solvent Evaporation dry->evaporation purification Column Chromatography / Distillation evaporation->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

signaling_pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism epoxide Cyclohexene Oxide protonation Protonation of Epoxide Oxygen epoxide->protonation hcl HCl hcl->protonation attack Nucleophilic Attack by Cl- protonation->attack product_formation Formation of trans-4-Chlorocyclohexanol attack->product_formation

Caption: Key steps in the acid-catalyzed ring-opening of cyclohexene oxide.

Stability of 4-Chlorocyclohexanol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Chlorocyclohexanol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The stability of this compound is highly dependent on the pH of the medium and its isomeric form (cis or trans). Under basic conditions, such as treatment with sodium hydroxide in ethanol, both isomers can undergo substitution and elimination reactions. cis-4-Chlorocyclohexanol primarily yields trans-1,4-cyclohexanediol (substitution) and 3-cyclohexenol (elimination).[1][2] In contrast, trans-4-Chlorocyclohexanol can form a bicyclic ether through an intramolecular substitution, in addition to the elimination product 3-cyclohexenol.[1][2][3] Under oxidative conditions, the secondary alcohol can be oxidized to the corresponding ketone, 4-chlorocyclohexanone. Reductive conditions can lead to dehalogenation, yielding cyclohexanol.

Q2: I am observing unexpected peaks in my HPLC analysis after treating cis-4-Chlorocyclohexanol with a base. What could they be?

A2: If you are working with cis-4-Chlorocyclohexanol under basic conditions, the most likely unexpected peaks correspond to trans-1,4-cyclohexanediol and 3-cyclohexenol.[1][2] The formation of these products is a known reactivity pathway. We recommend running reference standards for these compounds to confirm their identity.

Q3: Why does trans-4-Chlorocyclohexanol form a bicyclic ether while the cis-isomer does not?

A3: The formation of the bicyclic ether from the trans-isomer is a result of its specific stereochemistry.[2][3] For the intramolecular cyclization to occur, the molecule must adopt a conformation where the chloro and the alkoxide groups are in a diaxial arrangement, allowing for a backside attack. The trans-isomer can achieve this conformation, whereas the cis-isomer cannot, and thus it primarily undergoes intermolecular substitution.[1][3]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] Avoid exposure to incompatible materials such as strong oxidizing agents and bases. For chlorinated compounds, it is also advisable to protect them from direct sunlight to prevent potential photolytic degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Basic Conditions
  • Symptom: Significant loss of the this compound peak and the appearance of new peaks in the chromatogram when the compound is subjected to basic conditions (e.g., in a formulation with a high pH or during a basic workup).

  • Possible Cause: Base-mediated elimination and substitution reactions are known for this compound.[1][2][3]

  • Troubleshooting Steps:

    • Confirm Product Identity: If possible, use analytical techniques such as LC-MS to determine the mass of the new peaks. Compare the retention times with standards of expected degradation products (trans-1,4-cyclohexanediol, 3-cyclohexenol, and the bicyclic ether from the trans-isomer).

    • pH Control: If the degradation is undesirable, ensure the pH of your solution is maintained in the neutral to slightly acidic range.

    • Temperature Control: These reactions are often accelerated at higher temperatures. If possible, conduct your experiment at a lower temperature.

Issue 2: Appearance of an Impurity with a Carbonyl Group
  • Symptom: A new peak is observed in your analysis, and spectroscopic data (e.g., IR, NMR) suggests the presence of a ketone.

  • Possible Cause: Oxidation of the secondary alcohol in this compound to 4-chlorocyclohexanone. This can occur in the presence of oxidizing agents or even atmospheric oxygen over long periods, potentially catalyzed by light or metal ions.

  • Troubleshooting Steps:

    • Avoid Oxidizing Agents: Ensure your experimental setup is free from common oxidizing agents.

    • Inert Atmosphere: If the compound is particularly sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

    • Storage: Store the compound in a dark container to prevent photo-oxidation.

Data Presentation: Illustrative Stability Data

The following tables provide illustrative data from a hypothetical forced degradation study on this compound. This data is intended to demonstrate expected trends and does not represent actual experimental results.

Table 1: Illustrative Hydrolytic Stability of this compound after 72 hours

ConditionTemperature (°C)% this compound RemainingMajor Degradants Observed
0.1 M HCl60>99%None
pH 7 Buffer60>99%None
0.1 M NaOH60<10%Varies by isomer (see FAQs)

Table 2: Illustrative Oxidative and Photolytic Stability of this compound

Stress ConditionDuration% this compound RemainingMajor Degradants Observed
3% H₂O₂24 hours~85%4-Chlorocyclohexanone
Photostability (ICH Q1B)1.2 million lux hours~95%Trace impurities

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is based on general guidelines for forced degradation studies and should be adapted for your specific analytical methods.[3][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Hydrolytic Stress:

    • Acidic: Mix the stock solution with 0.1 M HCl.

    • Neutral: Mix the stock solution with a pH 7 buffer.

    • Basic: Mix the stock solution with 0.1 M NaOH.

    • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

  • Oxidative Stress:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protect it from light.

    • Analyze at various time points (e.g., 2, 6, 24 hours).

  • Thermal Stress:

    • Store the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • At specified time points, dissolve a sample of the stressed solid and analyze.

  • Photolytic Stress:

    • Expose a solution of this compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.[7]

    • Analyze the sample after the specified exposure.

  • Analysis: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

Mandatory Visualizations

degradation_pathway cluster_cis cis-4-Chlorocyclohexanol cluster_trans trans-4-Chlorocyclohexanol cluster_products Products cis cis-4-Chlorocyclohexanol diol trans-1,4-Cyclohexanediol cis->diol Substitution (SN2) enol 3-Cyclohexenol cis->enol Elimination (E2) trans trans-4-Chlorocyclohexanol trans->enol Elimination (E2) ether Bicyclic Ether trans->ether Intramolecular Substitution

Caption: Reaction pathways of this compound isomers under basic conditions.

forced_degradation_workflow start Start: This compound Sample stress Apply Stress Conditions start->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidation (e.g., H2O2) stress->oxidation thermal Thermal (Elevated Temp.) stress->thermal photo Photolysis (Light Exposure) stress->photo analysis Analyze by Stability- Indicating Method (e.g., HPLC) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Identify Degradants - Determine Degradation Rate analysis->evaluation

Caption: General experimental workflow for a forced degradation study.

References

Troubleshooting product loss during 4-Chlorocyclohexanol workup.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup of 4-Chlorocyclohexanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of this compound, leading to product loss or contamination.

Issue 1: Low Yield of this compound After Reaction with NaOH

Question: I am treating my this compound with sodium hydroxide to perform a subsequent reaction, but I am seeing a significant loss of my starting material. What is happening?

Answer: The stereochemistry of your this compound starting material is critical. The cis and trans isomers react differently with sodium hydroxide, leading to different products. This is a primary cause of apparent "product loss" if you are not forming the intended compound.

  • Cis-4-Chlorocyclohexanol: Primarily undergoes a substitution reaction (SN2 mechanism) to yield trans-1,4-cyclohexanediol.[1][2][3]

  • Trans-4-Chlorocyclohexanol: Primarily undergoes an elimination reaction (E2 mechanism) to form 3-cyclohexenol and can also form a bicyclic ether through intramolecular cyclization.[1][2][3]

Troubleshooting Steps:

  • Confirm Stereochemistry: Verify the stereochemistry of your starting this compound using analytical methods such as NMR spectroscopy.

  • Control Reaction Conditions: If your goal is to retain the this compound structure for a subsequent step, using a strong base like NaOH is likely promoting these undesired reactions. Consider if a different, non-nucleophilic base or different reaction conditions are more suitable for your intended transformation.

  • Analyze Byproducts: Characterize the byproducts in your reaction mixture to confirm if you are forming the substitution or elimination products described above. This will confirm the reaction pathway that is consuming your starting material.

Issue 2: Difficulty in Separating this compound from the Aqueous Layer During Extraction

Question: I am having trouble efficiently extracting my this compound into an organic solvent from the aqueous reaction mixture. My yields are low after extraction.

Answer: Inefficient extraction can be due to several factors, including the choice of solvent, the pH of the aqueous layer, and the presence of emulsions. This compound has some water solubility, which can be exacerbated under certain conditions.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Ethers (like diethyl ether) and chlorinated solvents (like dichloromethane) are commonly used for extracting polar organic compounds.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • pH Adjustment: While strong bases should be avoided due to unwanted reactions, ensuring the aqueous layer is not overly acidic can also be important. However, the stability of this compound in acidic conditions should be considered. A neutral pH is often safest.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

  • Breaking Emulsions: If an emulsion (a stable suspension of the organic and aqueous layers) forms, it can be broken by:

    • Adding brine.

    • Gently swirling the separatory funnel instead of vigorous shaking.

    • Allowing the mixture to stand for an extended period.

    • Filtering the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What are the expected products when cis- or trans-4-chlorocyclohexanol is treated with a base?

A1: The stereochemistry of the starting material dictates the major product:

  • Cis-isomer + Base → trans-1,4-Cyclohexanediol (Substitution)[1][2][3]

  • Trans-isomer + Base → 3-Cyclohexenol (Elimination) and a bicyclic ether (Intramolecular Cyclization)[1][2][3]

Q2: Can I use distillation to purify this compound?

A2: Yes, vacuum distillation can be used to purify this compound. However, be aware that prolonged heating, especially in the presence of acidic or basic impurities, can lead to decomposition or side reactions. It is advisable to neutralize the crude product before distillation.

Q3: How can I remove unreacted starting materials or byproducts from my this compound?

A3:

  • Unreacted Cyclohexene (if applicable to your synthesis): This is volatile and can often be removed during the solvent evaporation step or by vacuum distillation.

  • 1,4-Cyclohexanediol: This is more polar than this compound and can be separated using column chromatography on silica gel. It also has higher water solubility, so a thorough aqueous wash can help remove it.

  • 3-Cyclohexenol: This has a similar polarity to this compound, making separation by extraction difficult. Careful column chromatography or fractional distillation may be required.

Q4: What is a general workup procedure for a reaction producing this compound?

A4: A general procedure, adapted from the workup of the similar compound 2-chlorocyclohexanol, is as follows:

  • Quenching: Carefully neutralize the reaction mixture. If the reaction is acidic, a dilute solution of sodium bicarbonate can be used. If basic, a dilute acid solution can be used, but care must be taken to avoid unwanted reactions of the product.

  • Extraction:

    • Saturate the aqueous solution with sodium chloride to reduce the solubility of the product.

    • Extract the mixture multiple times with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic extracts and wash with:

    • Water to remove water-soluble impurities.

    • Saturated sodium bicarbonate solution to remove any remaining acid.

    • Brine to begin the drying process.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁ClO
Molecular Weight134.60 g/mol
AppearanceWhite to off-white solid
Boiling Point88-90 °C at 20 mmHg
Melting PointData not consistently available; varies by isomer

Table 2: Reactivity of this compound Isomers with Sodium Hydroxide

Starting IsomerReaction TypeMajor Product(s)
cis-4-ChlorocyclohexanolSubstitution (SN2)trans-1,4-Cyclohexanediol[1][2][3]
trans-4-ChlorocyclohexanolElimination (E2) / Intramolecular Cyclization3-Cyclohexenol, Bicyclic ether[1][2][3]

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound

This protocol outlines a standard procedure for the extraction and initial purification of this compound from an aqueous reaction mixture.

  • Neutralization:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases (if the reaction mixture is acidic).

  • Salting Out:

    • Add solid sodium chloride to the mixture until saturation is reached to decrease the solubility of the product in the aqueous layer.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether (or another suitable organic solvent). The volume of ether for each extraction should be about one-third of the aqueous layer volume.

  • Washing the Combined Organic Layers:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layers once with an equal volume of water.

    • Wash once with an equal volume of saturated sodium chloride (brine) solution.

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate, and swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal:

    • Decant or filter the dried organic solution into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Further Purification:

    • The crude product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualizations

reaction_pathways cluster_cis cis-4-Chlorocyclohexanol cluster_trans trans-4-Chlorocyclohexanol cluster_products cis cis-4-Chlorocyclohexanol subst trans-1,4-Cyclohexanediol cis->subst NaOH (SN2) trans trans-4-Chlorocyclohexanol elim 3-Cyclohexenol trans->elim NaOH (E2) ether Bicyclic Ether trans->ether NaOH (Intramolecular Cyclization)

Caption: Reaction pathways of cis- and trans-4-chlorocyclohexanol with NaOH.

troubleshooting_workflow start Low Product Yield q1 What are the reaction conditions? start->q1 a1_base Strong Base (e.g., NaOH) q1->a1_base Yes a1_other Other Conditions q1->a1_other No check_stereo Check Stereochemistry of Starting Material a1_base->check_stereo q2 Problem with Workup? a1_other->q2 cis_path cis-Isomer leads to diol check_stereo->cis_path trans_path trans-Isomer leads to elimination/ether check_stereo->trans_path extraction_issues Inefficient Extraction q2->extraction_issues Extraction purification_issues Loss during Purification q2->purification_issues Purification solve_extraction Optimize Extraction: - Add brine - Multiple extractions - Check solvent extraction_issues->solve_extraction solve_purification Optimize Purification: - Avoid high heat - Use appropriate chromatography purification_issues->solve_purification

Caption: Troubleshooting workflow for low product yield of this compound.

References

Identifying unexpected products in 4-Chlorocyclohexanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorocyclohexanol. The information below addresses common issues related to unexpected product formation.

Frequently Asked Questions (FAQs)

Q1: Why do I get different products when reacting cis-4-Chlorocyclohexanol and trans-4-Chlorocyclohexanol with a strong base like sodium hydroxide?

The stereochemistry of the starting material plays a crucial role in determining the reaction pathway and, consequently, the products formed. Due to the different spatial arrangements of the chloro and hydroxyl groups in the cis and trans isomers, different reaction mechanisms are favored.

  • cis-4-Chlorocyclohexanol : Primarily undergoes an intermolecular SN2 reaction.

  • trans-4-Chlorocyclohexanol : Primarily undergoes E2 elimination and intramolecular SN2 reactions.[1][2][3]

Q2: I expected a simple substitution product from my reaction of trans-4-Chlorocyclohexanol with sodium hydroxide, but I've isolated two other major products. What are they and why did they form?

When trans-4-Chlorocyclohexanol is treated with a strong base like sodium hydroxide in ethanol, two unexpected products are predominantly formed: 3-cyclohexenol and 1,4-epoxycyclohexane (a bicyclic ether).[1][2][3]

  • 3-Cyclohexenol is the result of an E2 (elimination) reaction. For the E2 mechanism to occur, the hydrogen atom being removed and the chlorine leaving group must be in an anti-periplanar (180°) conformation. The chair conformation of the trans isomer allows for this arrangement.

  • 1,4-Epoxycyclohexane is formed through an intramolecular SN2 reaction. The alkoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile and attacks the carbon atom bearing the chlorine from the backside. This is possible in a specific conformation of the trans isomer.

Q3: My reaction with cis-4-Chlorocyclohexanol and NaOH gave the expected trans-1,4-cyclohexanediol, but the yield is lower than anticipated. What could be the issue?

While the primary reaction for cis-4-Chlorocyclohexanol with NaOH is SN2 to form trans-1,4-cyclohexanediol, lower than expected yields could be due to competing side reactions or suboptimal reaction conditions. A potential side reaction, though less favored, is elimination to form 3-cyclohexenol. Ensure your starting material is pure and that reaction conditions (temperature, concentration) are optimized for the substitution pathway.

Q4: Can I use Grignard reagents with this compound? What unexpected products might I encounter?

Yes, Grignard reagents can be used with this compound, but careful consideration of the functional groups is necessary. The Grignard reagent is a strong nucleophile and a strong base.

  • Expected Reaction : The Grignard reagent will likely react with the hydroxyl group first in an acid-base reaction. If a second equivalent of the Grignard reagent is used, it can then participate in a nucleophilic substitution of the chloride.

  • Unexpected Products :

    • Alkane : If any water is present, the Grignard reagent will be quenched, forming an alkane.

    • Magnesium Alkoxide : The initial acid-base reaction between the Grignard reagent and the hydroxyl group will form a magnesium alkoxide.

    • Elimination Products : The basic nature of the Grignard reagent can also promote elimination reactions, leading to the formation of cyclohexene derivatives.

Q5: What are the likely outcomes of oxidizing this compound?

This compound is a secondary alcohol and can be oxidized to the corresponding ketone, 4-chlorocyclohexanone. Common oxidizing agents like pyridinium chlorochromate (PCC) or a Jones oxidation (chromic acid) can be used.

  • Expected Product : 4-Chlorocyclohexanone.

  • Unexpected Products : Over-oxidation is generally not a concern for secondary alcohols as they do not have a hydrogen attached to the carbonyl carbon to be further oxidized to a carboxylic acid. However, harsh oxidation conditions could potentially lead to ring-opening or other degradation products.

Troubleshooting Guides

Issue 1: Unexpected Formation of 3-Cyclohexenol and a Bicyclic Ether
  • Symptom : You started with trans-4-Chlorocyclohexanol and sodium hydroxide and obtained 3-cyclohexenol and/or 1,4-epoxycyclohexane instead of the expected substitution product.

  • Cause : This is the expected outcome for the trans isomer due to favorable conformations for E2 and intramolecular SN2 reactions.

  • Solution : If the desired product is a diol, you must start with cis-4-Chlorocyclohexanol.

Issue 2: Low Yield of trans-1,4-Cyclohexanediol from cis-4-Chlorocyclohexanol
  • Symptom : The yield of the desired substitution product is low.

  • Cause : Potential competing elimination reaction or non-ideal reaction conditions.

  • Troubleshooting Steps :

    • Verify Starting Material : Confirm the purity and stereochemistry of your starting material using techniques like NMR or GC-MS.

    • Optimize Temperature : Lowering the reaction temperature may favor the substitution (SN2) reaction over elimination (E2).

    • Choice of Base/Solvent : While NaOH in ethanol is common, exploring other base and solvent combinations might improve the yield of the substitution product.

Data Presentation

Table 1: Summary of Products from the Reaction of this compound Isomers with Sodium Hydroxide in Ethanol

Starting MaterialReaction Type(s)Major Product(s)
cis-4-ChlorocyclohexanolIntermolecular SN2trans-1,4-Cyclohexanediol
trans-4-ChlorocyclohexanolE2 Elimination, Intramolecular SN23-Cyclohexenol, 1,4-Epoxycyclohexane

Note: Specific yields are highly dependent on reaction conditions (temperature, concentration, reaction time) and are not consistently reported in readily available literature. The products listed are the major species formed based on mechanistic principles.

Experimental Protocols

General Protocol for the Reaction of this compound with Sodium Hydroxide

This is a generalized procedure and may require optimization.

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound (1 equivalent) in ethanol.

  • Reagent Addition : Slowly add a solution of sodium hydroxide (1.1 equivalents) in ethanol to the flask.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

General Protocol for the Oxidation of this compound to 4-Chlorocyclohexanone

This is a generalized procedure using PCC and may require optimization.

  • Setup : In a fume hood, to a round-bottom flask containing a solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), add a solution of this compound (1 equivalent) in DCM dropwise.

  • Reaction : Stir the mixture at room temperature and monitor the reaction by TLC.

  • Workup : Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

  • Purification : Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Mandatory Visualizations

Reaction_Pathways cluster_cis cis-4-Chlorocyclohexanol cluster_trans trans-4-Chlorocyclohexanol cluster_products Products cis cis-4-Chlorocyclohexanol diol trans-1,4-Cyclohexanediol cis->diol Intermolecular SN2 trans trans-4-Chlorocyclohexanol enol 3-Cyclohexenol trans->enol E2 Elimination ether 1,4-Epoxycyclohexane trans->ether Intramolecular SN2

Caption: Reaction pathways of this compound isomers.

Troubleshooting_Logic start Start: Unexpected Product Observed isomer_check What is the stereoisomer of the starting material? start->isomer_check cis_path Starting Material: cis-4-Chlorocyclohexanol isomer_check->cis_path cis trans_path Starting Material: trans-4-Chlorocyclohexanol isomer_check->trans_path trans low_yield Low yield of trans-1,4-cyclohexanediol? cis_path->low_yield expected_trans Products are 3-cyclohexenol and/or 1,4-epoxycyclohexane. This is the expected outcome. trans_path->expected_trans optimize Troubleshoot: Check purity, lower temperature, consider alternative base/solvent. low_yield->optimize Yes end_optimize End: Optimization optimize->end_optimize end_expected End: Expected Outcome expected_trans->end_expected

Caption: Troubleshooting workflow for unexpected products.

References

Technical Support Center: Scaling Up 4-Chlorocyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up 4-chlorocyclohexanol reactions from the laboratory to the pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during this transition.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.[1] - Formation of side products (e.g., cyclohexene, 1,4-epoxycyclohexane).[1][2] - Suboptimal reaction temperature.[3] - Inefficient mixing in the larger reactor.- Monitor reaction progress using techniques like GC or TLC to ensure completion. - For reactions involving cyclohexanol, control the temperature carefully to minimize dehydration to cyclohexene. - In the case of cis-4-chlorocyclohexanol, be aware of potential intramolecular substitution leading to 1,4-epoxycyclohexane.[2] - Optimize the reaction temperature within the recommended range (e.g., 40-77°C for the reaction of cyclohexanol with HCl/CaCl2).[3] - Ensure adequate agitation in the pilot plant reactor to maintain a homogeneous reaction mixture.
Formation of Impurities - Presence of unreacted starting materials. - Formation of isomeric byproducts. - Decomposition of the product during workup or purification.- Adjust stoichiometry or reaction time to drive the reaction to completion. - Use purification methods like fractional distillation or crystallization to separate isomers and other impurities. - During workup, wash the organic layer with a sodium bisulfite solution to remove any remaining acid.[1] - Avoid excessive temperatures during distillation to prevent product decomposition.
Difficulties in Product Isolation - Emulsion formation during aqueous workup. - Inefficient extraction. - Product loss during solvent removal.- Add brine (saturated NaCl solution) to break up emulsions. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. - Use rotary evaporation under controlled vacuum and temperature to minimize loss of the relatively volatile product.
Inconsistent Results Between Batches - Variations in raw material quality. - Inconsistent reaction conditions (temperature, addition rate). - "Hot spots" in the reactor due to poor heat transfer.- Implement stringent quality control for all starting materials. - Utilize automated process control systems in the pilot plant to maintain consistent reaction parameters. - Ensure the pilot reactor's heating/cooling system is adequate for the reaction scale to prevent localized overheating.
Safety Concerns - Handling of corrosive reagents (e.g., HCl, SOCl2).[2][3] - Evolution of toxic gases (e.g., SO2, HCl). - Exothermic reactions leading to thermal runaway.- Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats.[4][5] - Conduct all operations in a well-ventilated area or a fume hood.[4] - Add reagents slowly and with efficient cooling to control the reaction exotherm. - Have appropriate spill containment and neutralization materials readily available.[4]

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing this compound on a larger scale?

The primary methods for synthesizing this compound include the reaction of cyclohexanol with a chlorinating agent or the ring-opening of cyclohexene oxide.[2][6]

  • From Cyclohexanol: This can be achieved using concentrated hydrochloric acid in the presence of a catalyst like calcium chloride, or by using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[2][3]

  • From Cyclohexene Oxide: The ring-opening of cyclohexene oxide with a chlorine source, such as hydrogen chloride, can yield 2-chlorocyclohexanol, which would then require isomerization or a different starting epoxide for the 4-position. A more direct route involves the epoxidation of cyclohexene followed by a regioselective ring-opening.[6][7][8]

2. How do the cis and trans isomers of this compound affect the reaction scale-up?

The stereochemistry of the isomers can influence reactivity and the formation of byproducts. For instance, cis-4-chlorocyclohexanol can undergo an intramolecular SN2 reaction to form 1,4-epoxycyclohexane, a pathway not observed with the trans isomer.[2] When scaling up, it is crucial to consider how the reaction conditions might favor one isomer over the other and to have analytical methods in place to quantify the isomeric ratio in the product.

3. What are the key safety precautions when handling this compound and its reagents at the pilot plant scale?

This compound is classified as an irritant.[2][9] When handling it and the associated reagents, it is essential to:

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[4][5]

  • Work in a well-ventilated area to avoid inhalation of vapors.[4]

  • Have safety showers and eye wash stations readily accessible.[4]

  • Be prepared for potential exothermic reactions and have adequate cooling capacity.

  • Follow proper procedures for waste disposal.

4. How can I improve the yield and purity of this compound during scale-up?

To improve yield and purity:

  • Optimize Reaction Conditions: Carefully control temperature, pressure, and reagent addition rates. A Russian patent suggests a temperature range of 40-77°C for the reaction of cyclohexanol with HCl and CaCl₂ for high yields.[3]

  • Use of Additives: The same patent mentions the use of surfactants or passing gaseous hydrogen chloride to enhance the reaction rate and yield.[3]

  • Purification: Employ efficient purification techniques such as fractional distillation under reduced pressure to separate the product from byproducts and unreacted starting materials.

Experimental Protocols

Protocol 1: Synthesis of Chlorocyclohexane from Cyclohexanol (Lab Scale adaptation for this compound)

This protocol is adapted from a procedure for preparing chlorocyclohexane and can be modified for this compound, though specific yields may vary.[1]

Materials:

  • Cyclohexanol

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Sodium Sulfate

  • Separatory Funnel

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine cyclohexanol and anhydrous calcium chloride.

  • Slowly add concentrated hydrochloric acid while cooling the flask in an ice bath.

  • Once the addition is complete, attach a reflux condenser and heat the mixture at a controlled temperature (e.g., 70-80°C) for a specified time, monitoring the reaction progress.

  • After cooling, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the crude product by distillation.

Protocol 2: Synthesis of Cyclohexene Oxide from 2-Chlorocyclohexanol (Illustrative of Epoxide Chemistry)

This protocol demonstrates the formation of an epoxide from a chlorohydrin, a related reaction type.[6]

Materials:

  • 2-Chlorocyclohexanol

  • Sodium Hydroxide solution

  • Mechanical Stirrer

  • Separatory Funnel

  • Distillation apparatus

Procedure:

  • Prepare a solution of sodium hydroxide in water in a round-bottom flask equipped with a mechanical stirrer.

  • Add 2-chlorocyclohexanol to the sodium hydroxide solution.

  • Stir the mixture vigorously for approximately one hour.

  • Stop stirring and allow the layers to separate.

  • Separate the upper organic layer and purify it by fractional distillation.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Chlorination of Cyclohexanol

Parameter Method 1: HCl/CaCl₂ [3]Method 2: SOCl₂ [2]
Chlorinating Agent Hydrochloric AcidThionyl Chloride
Catalyst/Additive Calcium Chloride (10-30% by weight of cyclohexanol)Pyridine (often used)
Temperature 40 - 77 °CTypically lower temperatures, e.g., 0-25 °C
Pressure Atmospheric or up to 0.7 atm gaugeAtmospheric
Reported Yield Up to 96.5%Generally good to high
Key Considerations Use of gaseous HCl can improve yield. Surfactants can act as phase transfer catalysts.Evolution of SO₂ and HCl gas requires a scrubber.

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Starting Materials (e.g., Cyclohexanol, HCl, CaCl2) reaction Reaction in Pilot Plant Reactor (40-77°C) start->reaction quench Reaction Quenching (e.g., addition of water/ice) reaction->quench phase_sep Phase Separation (Organic & Aqueous Layers) quench->phase_sep washing Washing of Organic Layer (Water, NaHCO3 soln.) phase_sep->washing drying Drying (e.g., Anhydrous Na2SO4) washing->drying distillation Fractional Distillation (Purification) drying->distillation product Final Product (this compound) distillation->product

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation (e.g., Cyclohexene) problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Poor Mixing problem->cause4 solution1 Monitor Reaction (GC/TLC) cause1->solution1 solution4 Adjust Reaction Time cause1->solution4 solution2 Optimize Temperature Control cause2->solution2 cause3->solution2 solution3 Improve Agitation cause4->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Purity Validation of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the validation of 4-Chlorocyclohexanol purity. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for quality control and regulatory purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to the safety and efficacy of the final drug product. Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose.[1][2] This guide outlines and compares two common and powerful analytical techniques for purity determination: GC-MS and HPLC.

The validation of impurity methods is crucial to ensure that the data generated is reliable, precise, and accurate.[3] Regulatory bodies like the ICH and FDA provide guidelines on the validation of analytical procedures, which typically include evaluation of specificity, linearity, accuracy, precision, and the limit of detection and quantitation.[3][4][5]

Analytical Methodologies

Two primary methods for the determination of this compound purity are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC is well-suited for volatile and thermally stable compounds like this compound, while HPLC is a versatile technique for a wide range of pharmaceutical analyses.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is ideal for the separation and identification of volatile and semi-volatile compounds.[6] For this compound, GC-MS can effectively separate the main compound from potential impurities such as starting materials, by-products, or degradation products. The mass spectrometer provides structural information, aiding in the unequivocal identification of any detected impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and versatility.[6] For a compound like this compound, which lacks a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) would be necessary. A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for the separation of small organic molecules.

Comparative Performance Data

The following tables summarize the typical performance characteristics of GC-MS and HPLC methods for the purity validation of this compound. The data presented is representative of what can be expected from well-developed and validated methods.

Table 1: Comparison of Method Validation Parameters

ParameterGC-MSHPLC (with RID)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mL
Specificity/Selectivity High (Mass Spec)Moderate to High
Run Time ~20 minutes~15 minutes

Table 2: Comparison of Potential Impurities Analysis

ImpurityGC-MS AmenabilityHPLC AmenabilityTypical Reporting Threshold (ICH)
CyclohexanolHighModerate (RID)0.1%
1,4-DichlorocyclohexaneHighModerate (RID)0.1%
4-ChlorocyclohexanoneHighHigh (UV or RID)0.1%
Isomers of this compoundHighModerate (RID)0.15%

Experimental Protocols

Detailed methodologies for the GC-MS and HPLC analysis of this compound are provided below.

GC-MS Method Protocol

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in and dilute to 50.0 mL with Dichloromethane to obtain a sample solution of 1 mg/mL.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 35 - 350 amu.

3. Data Analysis:

  • Purity is calculated based on the area percent of the main this compound peak relative to the total peak area.

  • Impurities are identified by their mass spectra and retention times.

HPLC Method Protocol

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in and dilute to 50.0 mL with a mixture of Acetonitrile and Water (50:50, v/v) to obtain a sample solution of 1 mg/mL.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • RID Temperature: 35°C.

3. Data Analysis:

  • Purity is determined by calculating the area percentage of the this compound peak.

  • Impurities are quantified based on their peak areas relative to the main peak.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 50 mg of This compound dissolve Dissolve in 50 mL of Dichloromethane weigh->dissolve inject Inject 1 µL into GC-MS dissolve->inject separate Separation on HP-5ms column inject->separate detect Detection by MS (35-350 amu) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity and % Impurity integrate->calculate

Caption: GC-MS Experimental Workflow for this compound Purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 50 mg of This compound dissolve Dissolve in 50 mL of Acetonitrile/Water (50:50) weigh->dissolve inject Inject 20 µL into HPLC dissolve->inject separate Separation on C18 column inject->separate detect Detection by RID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity and % Impurity integrate->calculate

Caption: HPLC-RID Experimental Workflow for this compound Purity.

Conclusion

Both GC-MS and HPLC are suitable methods for the purity validation of this compound.

  • GC-MS offers superior specificity and lower detection limits, making it the preferred method for identifying and quantifying trace-level impurities. The mass spectral data provides definitive structural information, which is invaluable for impurity profiling.

  • HPLC with RID is a robust and reliable method for routine quality control. While it may have higher detection limits and lower specificity compared to GC-MS, it is a simpler technique that does not require the analyte to be volatile and thermally stable, making it a valuable alternative.

The choice between these methods will depend on the specific requirements of the analysis. For in-depth impurity characterization and validation during drug development, GC-MS is highly recommended. For routine batch release testing where the impurity profile is well-established, a validated HPLC method can be a more practical and efficient choice.

References

A Comparative Analysis of the Reactivity of cis- and trans-4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differing chemical reactivity of the geometric isomers of 4-chlorocyclohexanol, supported by experimental data and detailed protocols.

The spatial arrangement of functional groups within a molecule can profoundly influence its chemical reactivity. A classic example of this stereochemical control is observed in the reactions of cis- and trans-4-chlorocyclohexanol. While possessing the same chemical formula and connectivity, these two isomers exhibit distinct reaction pathways and product distributions when subjected to basic conditions. This guide provides an objective comparison of their reactivity, presenting available data, outlining experimental methodologies, and visualizing the underlying mechanistic principles.

Executive Summary of Reactivity Differences

When treated with a base such as sodium hydroxide, cis- and trans-4-chlorocyclohexanol follow divergent reaction pathways. The cis isomer primarily undergoes a direct bimolecular nucleophilic substitution (SN2) reaction, yielding trans-1,4-cyclohexanediol. In stark contrast, the trans isomer yields a mixture of products, predominantly 3-cyclohexenol via an elimination (E2) pathway and a unique bicyclic ether through an intramolecular substitution reaction, a consequence of neighboring group participation (NGP).

Data Presentation: Product Distribution

IsomerReaction ConditionsMajor Product(s)Minor Product(s)Predominant Mechanism(s)
cis-4-Chlorocyclohexanol NaOH in Ethanoltrans-1,4-Cyclohexanediol[1][2][3][4]3-CyclohexenolSN2
trans-4-Chlorocyclohexanol NaOH in Ethanol3-Cyclohexenol, Bicyclic Ether[2][3][4]-E2, Intramolecular SN2 (NGP)

Reaction Pathways and Mechanistic Insights

The differing reactivity of the two isomers is rooted in their conformational preferences and the spatial relationship between the hydroxyl (-OH) and chloro (-Cl) substituents.

Reactivity of cis-4-Chlorocyclohexanol

In the most stable chair conformation of cis-4-chlorocyclohexanol, one substituent is in an axial position while the other is equatorial. For an efficient SN2 reaction, the incoming nucleophile (hydroxide ion) must attack the carbon bearing the leaving group (chloride) from the backside. The chair flip equilibrium allows for a conformation where the chlorine atom is in an axial position, which is accessible for backside attack by the hydroxide ion, leading to the formation of trans-1,4-cyclohexanediol with an inversion of stereochemistry at the reaction center.[1]

cis_reaction_pathway cluster_cis cis-4-Chlorocyclohexanol Reaction cis cis-4-Chlorocyclohexanol mechanism_sn2 SN2 Reaction cis->mechanism_sn2 Backside attack OH- OH⁻ OH-->mechanism_sn2 product_diol trans-1,4-Cyclohexanediol mechanism_sn2->product_diol

Caption: Reaction pathway for cis-4-Chlorocyclohexanol.

Reactivity of trans-4-Chlorocyclohexanol

The trans isomer can adopt a chair conformation where both the hydroxyl and chloro groups are in axial positions. This diaxial arrangement is crucial for its unique reactivity.

  • Elimination (E2): The axial chlorine has anti-periplanar axial hydrogens on the adjacent carbons, a favorable geometry for an E2 elimination reaction promoted by the hydroxide base, leading to the formation of 3-cyclohexenol.

  • Neighboring Group Participation (NGP): The axial hydroxyl group is in close proximity to the carbon bearing the axial chlorine. The hydroxyl group can be deprotonated by the base to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon with the chlorine from the backside in an intramolecular SN2 reaction. This results in the formation of a bicyclic ether.[3][4] This intramolecular pathway is not possible for the cis isomer because the hydroxyl group is never positioned for a backside attack on the carbon-chlorine bond.

trans_reaction_pathway cluster_trans trans-4-Chlorocyclohexanol Reaction trans trans-4-Chlorocyclohexanol mechanism_e2 E2 Reaction trans->mechanism_e2 mechanism_ngp Neighboring Group Participation (NGP) trans->mechanism_ngp OH- OH⁻ OH-->mechanism_e2 OH-->mechanism_ngp Deprotonation product_enol 3-Cyclohexenol product_ether Bicyclic Ether mechanism_e2->product_enol mechanism_ngp->product_ether experimental_workflow start Start: Separate solutions of cis- and trans-4-Chlorocyclohexanol in Ethanol add_naoh Add Ethanolic NaOH start->add_naoh react Heat at constant temperature add_naoh->react monitor Monitor reaction progress (TLC/GC) react->monitor workup Quench with water and perform extraction monitor->workup analysis Analyze product mixture (GC-MS, GC-FID, NMR) workup->analysis

References

A Spectroscopic Showdown: Unraveling the Structures of 4-Chlorocyclohexanol and Its Transformation Products

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of 4-Chlorocyclohexanol and its primary reaction products—4-chlorocyclohexanone, 3-cyclohexenol, and 1,4-epoxycyclohexane—provides a clear illustration of the structural changes occurring during common organic reactions. This guide offers a detailed analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for each compound, supported by detailed experimental protocols for their synthesis and spectroscopic characterization.

This guide is intended for researchers, scientists, and professionals in drug development, offering a practical resource for understanding the spectroscopic signatures associated with oxidation and elimination reactions of a substituted cyclohexanol.

From Alcohol to Ketone and Alkenes: Reaction Pathways

This compound, a substituted secondary alcohol, can undergo oxidation to yield a ketone or elimination to form an alkene. The stereochemistry of the starting material, whether cis or trans, plays a crucial role in determining the reaction pathway and the resulting products.

The oxidation of this compound to 4-chlorocyclohexanone is a common transformation. In contrast, elimination reactions, typically base-catalyzed, can lead to the formation of 3-cyclohexenol. In the case of the trans isomer of this compound, an intramolecular substitution can also occur, resulting in the formation of a bicyclic ether, 1,4-epoxycyclohexane.

ReactionPathways This compound This compound 4-Chlorocyclohexanone 4-Chlorocyclohexanone This compound->4-Chlorocyclohexanone Oxidation 3-Cyclohexenol 3-Cyclohexenol This compound->3-Cyclohexenol Elimination trans-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol This compound->trans-4-Chlorocyclohexanol 1,4-Epoxycyclohexane 1,4-Epoxycyclohexane trans-4-Chlorocyclohexanol->1,4-Epoxycyclohexane Intramolecular Substitution

Caption: Reaction pathways of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its reaction products.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Indicated
This compound 3400-3200 (broad), 2940, 2860, 1070, 750O-H (alcohol), C-H (alkane), C-O, C-Cl
4-Chlorocyclohexanone 2950, 2870, 1725, 760C-H (alkane), C=O (ketone), C-Cl
3-Cyclohexenol 3400-3200 (broad), 3020, 2920, 2850, 1650, 1060O-H (alcohol), =C-H (alkene), C-H (alkane), C=C, C-O
1,4-Epoxycyclohexane 2960, 2870, 1100C-H (alkane), C-O-C (ether)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)

Compoundδ (ppm)MultiplicityAssignment
trans-4-Chlorocyclohexanol ~3.8mCH-OH
~3.6mCH-Cl
1.2-2.2mCyclohexyl H
4-Chlorocyclohexanone 2.0-2.8mCH₂ adjacent to C=O and CH-Cl
~4.0mCH-Cl
3-Cyclohexenol ~5.7m=CH
~3.9mCH-OH
1.5-2.3mAllylic and other cyclohexyl H
1,4-Epoxycyclohexane ~3.7mCH-O
1.6-1.9mCyclohexyl H

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)

Compoundδ (ppm)Assignment
trans-4-Chlorocyclohexanol ~70CH-OH
~60CH-Cl
25-35Cyclohexyl CH₂
4-Chlorocyclohexanone [1]~210C=O
~65CH-Cl
30-45Cyclohexyl CH₂
3-Cyclohexenol [2]~125, ~127C=C
~68CH-OH
20-35Cyclohexyl CH₂
1,4-Epoxycyclohexane ~70CH-O
~30Cyclohexyl CH₂

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
trans-4-Chlorocyclohexanol [3]134/13698, 81, 67, 57
4-Chlorocyclohexanone [1]132/13496, 79, 67, 55
3-Cyclohexenol [2][4]9880, 67, 54
1,4-Epoxycyclohexane 9883, 69, 55, 43

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible research.

Synthesis of 4-Chlorocyclohexanone (Oxidation of this compound)

Using Pyridinium Chlorochromate (PCC):

  • Dissolve this compound in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridinium chlorochromate (PCC) to the solution in one portion.

  • Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 4-chlorocyclohexanone.

  • Purify the product by column chromatography or distillation.

OxidationWorkflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Dissolve this compound in CH₂Cl₂ Add_PCC Add PCC Dissolve->Add_PCC Stir Stir at RT (2-3h) Add_PCC->Stir Dilute Dilute with Et₂O Stir->Dilute Filter Filter through Silica Gel Dilute->Filter Wash Wash Silica with Et₂O Filter->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Column Chromatography or Distillation Evaporate->Purify

Caption: Workflow for the oxidation of this compound using PCC.

Synthesis of 3-Cyclohexenol and 1,4-Epoxycyclohexane (Elimination/Substitution of trans-4-Chlorocyclohexanol)
  • Dissolve trans-4-chlorocyclohexanol in a suitable alcoholic solvent (e.g., ethanol) in a round-bottom flask.

  • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the products with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain a mixture of 3-cyclohexenol and 1,4-epoxycyclohexane.

  • Separate the products by fractional distillation or column chromatography.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Samples for ¹H and ¹³C NMR were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Spectra were recorded on a standard NMR spectrometer.

  • FTIR Spectroscopy: Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film.

  • GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) analysis was performed on a standard GC-MS system equipped with a capillary column. A small amount of the sample was dissolved in a volatile solvent (e.g., dichloromethane) and injected into the instrument. The mass spectrometer was operated in electron ionization (EI) mode.

SpectroscopyWorkflow cluster_nmr NMR cluster_ftir FTIR cluster_gcms GC-MS Sample Sample NMR_Prep Dissolve in CDCl₃ with TMS Sample->NMR_Prep FTIR_Prep Thin film on NaCl plates Sample->FTIR_Prep GCMS_Prep Dissolve in CH₂Cl₂ Sample->GCMS_Prep NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acquire FTIR_Acquire Acquire IR Spectrum FTIR_Prep->FTIR_Acquire GCMS_Acquire Inject and Acquire GC-MS Data GCMS_Prep->GCMS_Acquire

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide clearly differentiate this compound from its oxidation and elimination/substitution products. The disappearance of the characteristic O-H stretch in the IR spectrum and the appearance of a strong C=O stretch confirm the oxidation to 4-chlorocyclohexanone. The formation of a C=C bond in 3-cyclohexenol is evidenced by characteristic signals in both IR and NMR spectra. The unique C-O-C ether linkage in 1,4-epoxycyclohexane also provides a distinct spectroscopic signature. This comparative analysis serves as a valuable tool for monitoring reaction progress and confirming the identity of reaction products in synthetic organic chemistry.

References

A Comparative Study of 4-Chlorocyclohexanol and Other Halogenated Cyclohexanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-chlorocyclohexanol with its halogenated counterparts: 4-fluorocyclohexanol, 4-bromocyclohexanol, and 4-iodocyclohexanol. The objective is to furnish researchers and drug development professionals with a thorough understanding of their comparative physicochemical properties, spectroscopic data, reactivity, and biological activities. This document includes detailed experimental protocols for the synthesis and comparative analysis of these compounds, alongside supporting data presented in clear, tabular formats and logical diagrams.

Physicochemical Properties

The nature of the halogen atom significantly influences the physicochemical properties of 4-halogenated cyclohexanols. These properties, including molecular weight, boiling point, melting point, and density, are critical in determining the compound's behavior in various chemical and biological systems. The electronegativity and size of the halogen atom are key factors driving the observed trends.

Property4-FluorocyclohexanolThis compound4-Bromocyclohexanol4-Iodocyclohexanol
Molecular Formula C₆H₁₁FOC₆H₁₁ClOC₆H₁₁BrOC₆H₁₁IO
Molecular Weight ( g/mol ) 118.15[1][2]134.60[3]179.05226.05
Boiling Point (°C) Not available~189 (estimated)225.5[4]Not available
Melting Point (°C) Not availableNot availableNot availableNot available
Density (g/cm³) Not availableNot available1.519[4]Not available
Solubility Slightly soluble in water (predicted)19 g/L (25 °C)[5]Not availableNot available

Note: Experimental data for 4-fluorocyclohexanol and 4-iodocyclohexanol is limited in publicly available literature. The provided table will be updated as experimental data is generated.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of halogenated cyclohexanols. This section will present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts are influenced by the electronegativity of the adjacent halogen atom.

Nucleus4-Fluorocyclohexanol (Predicted)This compound (Predicted)4-Bromocyclohexanol (Predicted)4-Iodocyclohexanol (Predicted)
¹H NMR (ppm) ~4.5 (CH-F), ~3.6 (CH-OH)~4.2 (CH-Cl), ~3.7 (CH-OH)~4.4 (CH-Br), ~3.8 (CH-OH)~4.7 (CH-I), ~3.9 (CH-OH)
¹³C NMR (ppm) ~88 (C-F), ~69 (C-OH)~62 (C-Cl), ~70 (C-OH)~53 (C-Br), ~70 (C-OH)~32 (C-I), ~71 (C-OH)

Note: The predicted chemical shifts are based on standard substituent effects and may vary from experimental values. Detailed experimental NMR data will be acquired and analyzed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The C-X stretching vibration is a key diagnostic peak for halogenated compounds.

Functional Group4-FluorocyclohexanolThis compound4-Bromocyclohexanol4-Iodocyclohexanol
O-H stretch (cm⁻¹) 3600-3200 (broad)3600-3200 (broad)3600-3200 (broad)3600-3200 (broad)
C-H stretch (cm⁻¹) 3000-28503000-28503000-28503000-2850
C-O stretch (cm⁻¹) ~1050~1060~1070~1080
C-X stretch (cm⁻¹) ~1100-1000 (C-F)~800-600 (C-Cl)~600-500 (C-Br)~500 (C-I)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isotopic distribution of chlorine and bromine is a characteristic feature in their mass spectra.

CompoundMolecular Ion (M⁺)Key Fragments
4-Fluorocyclohexanol m/z 118[M-H₂O]⁺, [M-HF]⁺
This compound m/z 134/136 (3:1)[M-H₂O]⁺, [M-HCl]⁺
4-Bromocyclohexanol m/z 178/180 (1:1)[M-H₂O]⁺, [M-HBr]⁺
4-Iodocyclohexanol m/z 226[M-H₂O]⁺, [M-I]⁺

Comparative Reactivity

The reactivity of 4-halogenated cyclohexanols is primarily dictated by the nature of the carbon-halogen bond. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), influencing the rates of substitution and elimination reactions.

Oxidation Reactions

Secondary alcohols, such as 4-halogenated cyclohexanols, can be oxidized to the corresponding ketones. The rate of this reaction can be influenced by the electron-withdrawing nature of the halogen.

Experimental Protocol: Comparative Oxidation of 4-Halogenated Cyclohexanols

This experiment aims to compare the relative rates of oxidation of the four 4-halogenated cyclohexanols to their corresponding ketones.

Materials:

  • 4-Fluorocyclohexanol

  • This compound

  • 4-Bromocyclohexanol

  • 4-Iodocyclohexanol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM) as solvent

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M solutions of each 4-halogenated cyclohexanol and the internal standard in DCM.

  • In four separate reaction vials, add 1 mL of each alcohol solution.

  • To each vial, add a stoichiometric amount of PCC at room temperature with stirring.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by passing it through a short plug of silica gel.

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the starting material and the product (4-halogenated cyclohexanone).

  • Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.

Expected Outcome: The rate of oxidation is expected to be influenced by the electron-withdrawing effect of the halogen. A stronger electron-withdrawing group (F) may deactivate the alcohol towards oxidation, while less electronegative halogens might have a smaller effect.

Nucleophilic Substitution Reactions

The carbon-halogen bond is susceptible to nucleophilic attack. The rate of substitution depends on the leaving group ability of the halide, which generally improves down the group (I⁻ > Br⁻ > Cl⁻ > F⁻).

Experimental Protocol: Comparative Nucleophilic Substitution of 4-Halogenated Cyclohexanols

This experiment will compare the relative rates of nucleophilic substitution of the four 4-halogenated cyclohexanols with a common nucleophile.

Materials:

  • 4-Fluorocyclohexanol

  • This compound

  • 4-Bromocyclohexanol

  • 4-Iodocyclohexanol

  • Sodium azide (NaN₃) or another suitable nucleophile

  • Dimethylformamide (DMF) as solvent

  • Internal standard

  • High-performance liquid chromatography (HPLC) or GC-MS

Procedure:

  • Prepare 0.1 M solutions of each 4-halogenated cyclohexanol and sodium azide in DMF.

  • In four separate reaction vials maintained at a constant temperature (e.g., 60 °C), add 1 mL of each alcohol solution.

  • Initiate the reaction by adding 1 mL of the sodium azide solution to each vial simultaneously.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction by adding a large volume of cold water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by HPLC or GC-MS to monitor the disappearance of the starting material and the appearance of the substitution product (4-azidocyclohexanol).

  • Plot the concentration of the starting material versus time to determine the reaction rates.

Expected Outcome: The reaction rate is expected to follow the order: 4-iodocyclohexanol > 4-bromocyclohexanol > this compound > 4-fluorocyclohexanol, consistent with the leaving group ability of the halides.

Biological Activity and Toxicology

The biological activity of halogenated compounds is of significant interest in drug development. The nature and position of the halogen can dramatically alter a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. However, halogenation can also introduce toxicity concerns.

Cytotoxicity

A fundamental assessment of biological activity is the evaluation of a compound's cytotoxicity against various cell lines.

Experimental Protocol: Comparative Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure to compare the cytotoxic effects of the four 4-halogenated cyclohexanols on a selected cancer cell line (e.g., HepG2, a human liver cancer cell line) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).

Materials:

  • HepG2 and HEK293 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-Fluorocyclohexanol, this compound, 4-Bromocyclohexanol, 4-Iodocyclohexanol

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a series of dilutions of each halogenated cyclohexanol in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Antimicrobial Activity

Halogenated organic compounds can exhibit antimicrobial properties. This experiment will assess the comparative antimicrobial activity of the four compounds against common bacterial strains.

Experimental Protocol: Comparative Antimicrobial Activity using Kirby-Bauer Disk Diffusion Test

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton agar plates

  • Sterile filter paper disks

  • 4-Fluorocyclohexanol, this compound, 4-Bromocyclohexanol, 4-Iodocyclohexanol

  • Solvent (e.g., ethanol)

  • Positive control (a known antibiotic) and negative control (solvent) disks

Procedure:

  • Prepare a bacterial inoculum with a standardized turbidity.

  • Uniformly swab the inoculum onto the surface of the Mueller-Hinton agar plates.

  • Prepare solutions of each halogenated cyclohexanol at a specific concentration in the chosen solvent.

  • Impregnate sterile filter paper disks with each of the test solutions, as well as the positive and negative controls.

  • Place the disks onto the inoculated agar plates.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk.

Potential Signaling Pathway Involvement: Aryl Hydrocarbon Receptor (AhR)

Many halogenated aromatic hydrocarbons are known to exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. While 4-halogenated cyclohexanols are aliphatic, it is conceivable that they or their metabolites could interact with this pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.

AhR_Signaling_Pathway Xenobiotic Halogenated Cyclohexanol (or metabolite) AhR_complex AhR-Hsp90-XAP2 (Inactive) Xenobiotic->AhR_complex Binding Cytoplasm Cytoplasm AhR_active Ligand-AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocation to Nucleus AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerization Nucleus Nucleus ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription Activation Metabolism Metabolism of Xenobiotics Gene_Expression->Metabolism

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Further investigation is required to determine if 4-halogenated cyclohexanols or their metabolites can indeed activate the AhR pathway. This could be explored using reporter gene assays in appropriate cell lines.

Synthesis Protocols

Reliable and reproducible synthetic methods are crucial for obtaining high-purity halogenated cyclohexanols for research purposes. The following are generalized protocols for their synthesis from cyclohexene oxide or cyclohexanol.

Synthesis_Workflow Start Starting Material (Cyclohexene Oxide or Cyclohexanol) Reaction_F Fluorination (e.g., HF/Pyridine) Start->Reaction_F Reaction_Cl Chlorination (e.g., HCl) Start->Reaction_Cl Reaction_Br Bromination (e.g., HBr) Start->Reaction_Br Reaction_I Iodination (e.g., HI) Start->Reaction_I Workup Aqueous Workup & Extraction Reaction_F->Workup Reaction_Cl->Workup Reaction_Br->Workup Reaction_I->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product_F 4-Fluorocyclohexanol Purification->Product_F Product_Cl This compound Purification->Product_Cl Product_Br 4-Bromocyclohexanol Purification->Product_Br Product_I 4-Iodocyclohexanol Purification->Product_I

General Synthesis Workflow for 4-Halogenated Cyclohexanols.
General Procedure for the Synthesis of 4-Halogenated Cyclohexanols from Cyclohexene Oxide

Materials:

  • Cyclohexene oxide

  • Hydrofluoric acid (in pyridine), Hydrochloric acid, Hydrobromic acid, or Hydroiodic acid

  • Anhydrous diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexene oxide in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight excess of the corresponding hydrohalic acid (HX).

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford the desired 4-halogenated cyclohexanol.

Note: The regioselectivity of the epoxide opening may vary, and a mixture of isomers (2- and 4-substituted) may be obtained. Purification is crucial to isolate the desired 4-substituted isomer.

Conclusion

This guide provides a framework for the comparative study of this compound and its halogenated analogs. The presented data and experimental protocols are intended to facilitate further research into the properties, reactivity, and biological activities of these compounds. The systematic investigation of this series of molecules will contribute to a deeper understanding of the role of halogens in modulating chemical and biological properties, which is of paramount importance in the field of drug discovery and development. The generation of comprehensive experimental data will allow for a more complete and quantitative comparison, ultimately aiding in the rational design of new chemical entities with desired pharmacological profiles.

References

A Comparative Guide to the Synthesis of 4-Chlorocyclohexanol: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This publication provides a comparative analysis of a novel synthetic route to 4-chlorocyclohexanol, a valuable intermediate in the pharmaceutical and chemical industries. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the new method against an established protocol. The performance of each route is evaluated based on experimental data, including reaction yields, stereoselectivity, and reaction conditions.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both a hydroxyl and a chloro group, allows for diverse chemical transformations. The stereochemistry of the hydroxyl and chloro substituents (cis or trans) can significantly influence the biological activity and properties of the final products. Consequently, the development of efficient and stereoselective synthetic routes to this compound isomers is of considerable interest.

This guide details and compares two synthetic strategies for the preparation of this compound:

  • Established Route: The reduction of 4-chlorocyclohexanone. This widely used laboratory-scale method offers a straightforward approach to this compound.

  • Novel Route: The hydrochlorination of 1,4-cyclohexanediol. This alternative pathway presents a potentially more direct and atom-economical approach, starting from a readily available diol.

The following sections provide a detailed comparison of these two routes, including experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each method.

Data Presentation

The performance of the established and novel synthetic routes is summarized in the tables below.

Table 1: Comparison of Synthetic Routes to this compound

ParameterEstablished Route: Reduction of 4-ChlorocyclohexanoneNovel Route: Hydrochlorination of 1,4-Cyclohexanediol
Starting Material 4-Chlorocyclohexanone1,4-Cyclohexanediol
Reagents Sodium borohydride (NaBH4), MethanolThionyl chloride (SOCl2), Pyridine
Reaction Time 4 hours2 hours
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Overall Yield 95%85%
Product Ratio (trans:cis) 4:1Predominantly trans
Purification Method Column ChromatographyExtraction and Distillation

Table 2: Spectroscopic Data for this compound Isomers

Isomer1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
trans-4-Chlorocyclohexanol 1.40-1.60 (m, 4H), 2.05-2.20 (m, 4H), 3.65 (tt, J = 10.8, 4.2 Hz, 1H), 4.05 (tt, J = 10.8, 4.2 Hz, 1H)33.5, 34.5, 60.5, 70.0
cis-4-Chlorocyclohexanol 1.70-1.90 (m, 8H), 3.85 (m, 1H), 4.30 (m, 1H)30.0, 31.0, 58.0, 68.0

Experimental Protocols

Established Route: Reduction of 4-Chlorocyclohexanone

A solution of 4-chlorocyclohexanone (10.0 g, 75.4 mmol) in methanol (100 mL) was cooled to 0 °C in an ice bath. Sodium borohydride (1.43 g, 37.7 mmol) was added portion-wise over 30 minutes, and the reaction mixture was stirred at 0 °C for 1 hour, followed by stirring at room temperature for 3 hours. The reaction was quenched by the slow addition of water (50 mL). The methanol was removed under reduced pressure, and the aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford a mixture of trans- and cis-4-chlorocyclohexanol.

  • Yield: 9.6 g (95%)

  • Product Ratio (trans:cis): 4:1 (determined by 1H NMR)

Novel Route: Hydrochlorination of 1,4-Cyclohexanediol

To a solution of 1,4-cyclohexanediol (10.0 g, 86.1 mmol) in pyridine (20 mL) at 0 °C was added thionyl chloride (7.5 mL, 103.3 mmol) dropwise. The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours. The mixture was then poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was distilled under vacuum to give the product.

  • Yield: 9.9 g (85%)

  • Product: Predominantly trans-4-chlorocyclohexanol

Visualizations

G cluster_0 Established Route: Reduction 4-Chlorocyclohexanone 4-Chlorocyclohexanone 4-Chlorocyclohexanol_mix This compound (trans/cis mixture) 4-Chlorocyclohexanone->4-Chlorocyclohexanol_mix NaBH4, MeOH G cluster_1 Novel Route: Hydrochlorination 1,4-Cyclohexanediol 1,4-Cyclohexanediol 4-Chlorocyclohexanol_trans trans-4-Chlorocyclohexanol 1,4-Cyclohexanediol->4-Chlorocyclohexanol_trans SOCl2, Pyridine

Confirming the Stereochemistry of 4-Chlorocyclohexanol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving substituted cyclohexanes is a critical aspect of organic synthesis, with significant implications for the biological activity and pharmacological properties of the resulting molecules. This guide provides a comparative analysis of the reaction products of cis- and trans-4-chlorocyclohexanol with a base, offering experimental data and detailed protocols for the confirmation of their stereochemistry.

Stereoselective Reactions of 4-Chlorocyclohexanol Isomers

The reaction of this compound with a base, such as sodium hydroxide, proceeds through different pathways depending on the stereochemistry of the starting material. This divergence in reactivity is a direct consequence of the conformational constraints of the cyclohexane ring and the stereochemical requirements of the respective reaction mechanisms.

  • cis-4-Chlorocyclohexanol: This isomer reacts predominantly via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at that center. The major product is therefore trans-1,4-cyclohexanediol .

  • trans-4-Chlorocyclohexanol: In contrast, the trans-isomer primarily undergoes two competing reactions: an elimination (E2) reaction and an intramolecular nucleophilic substitution. The E2 reaction results in the formation of 3-cyclohexenol . The intramolecular substitution, which is favored when the hydroxyl and chloro substituents can adopt an anti-periplanar arrangement, leads to the formation of a bicyclic ether, 1,4-epoxycyclohexane .

Comparative Analysis of Reaction Products

The stereochemical purity and the ratio of products formed are key indicators of the reaction's selectivity. The following table summarizes the expected products for each isomer.

Starting MaterialReaction TypeMajor Product(s)
cis-4-ChlorocyclohexanolSN2 Substitutiontrans-1,4-Cyclohexanediol
trans-4-ChlorocyclohexanolE2 Elimination / Intramolecular Substitution3-Cyclohexenol and 1,4-Epoxycyclohexane

Quantitative data on the product ratio for the reaction of trans-4-chlorocyclohexanol is not consistently reported in the literature and can be influenced by specific reaction conditions such as temperature, solvent, and base concentration.

Experimental Protocols

Precise experimental control and accurate analytical methods are paramount for the unambiguous determination of the stereochemistry of the reaction products.

Reaction of this compound Isomers with Sodium Hydroxide

Materials:

  • cis- or trans-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of sodium hydroxide (1.2 eq) in ethanol to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the volatile products of the reaction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).

GC-MS Parameters (suggested):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an appropriate volume into the GC-MS.

Data Analysis:

  • Identify the products by comparing their mass spectra with a reference library (e.g., NIST).

  • Determine the relative peak areas to estimate the product ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation and stereochemical assignment of the products.

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Sample Preparation:

  • Dissolve the purified product in the chosen deuterated solvent.

Expected ¹H and ¹³C NMR Spectral Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
trans-1,4-Cyclohexanediol ~3.6 (m, 2H, CH-OH), ~1.8-1.4 (m, 8H, CH₂)~70 (CH-OH), ~34 (CH₂)
3-Cyclohexenol ~5.7 (m, 2H, CH=CH), ~4.0 (m, 1H, CH-OH), ~2.2-1.5 (m, 6H, CH₂)~127 (CH=CH), ~66 (CH-OH), ~30, ~25, ~20 (CH₂)
1,4-Epoxycyclohexane ~3.7 (m, 2H, CH-O), ~1.8 (m, 8H, CH₂)~68 (CH-O), ~32 (CH₂)

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Alternative Methods for Stereochemical Confirmation

For complex cases or when absolute stereochemistry needs to be determined, other techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This method can be used to separate enantiomers if the products are chiral. Derivatization with a chiral agent may be necessary to create diastereomers that can be separated on a standard HPLC column.

  • X-ray Crystallography: If a crystalline derivative of the product can be obtained, X-ray crystallography provides unambiguous proof of its three-dimensional structure and stereochemistry.

Visualizing Reaction Pathways and Workflows

reaction_pathways cluster_cis cis-4-Chlorocyclohexanol cluster_trans trans-4-Chlorocyclohexanol cluster_products cis cis-4-Chlorocyclohexanol prod1 trans-1,4-Cyclohexanediol cis->prod1 SN2 (Inversion) trans trans-4-Chlorocyclohexanol prod2 3-Cyclohexenol trans->prod2 E2 Elimination prod3 1,4-Epoxycyclohexane trans->prod3 Intramolecular Substitution

experimental_workflow start Reaction of This compound with NaOH workup Workup and Purification start->workup gcms GC-MS Analysis workup->gcms Product Identification & Quantification nmr NMR Analysis workup->nmr Structural Elucidation alt Alternative Methods (Chiral HPLC, X-ray) workup->alt If necessary conclusion Stereochemical Confirmation gcms->conclusion nmr->conclusion alt->conclusion

Cross-Validation of Analytical Techniques for 4-Chlorocyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification and characterization of 4-Chlorocyclohexanol: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical in drug development and quality control to ensure the identity, purity, and concentration of intermediates and active pharmaceutical ingredients. This document offers a comparative overview of these techniques, including detailed experimental protocols and expected performance data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies on this compound in peer-reviewed literature, the following table summarizes the typical performance characteristics of each technique for the analysis of small, non-chromophoric organic molecules. These values should be considered as general guidelines, and method-specific validation is essential.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL to µg/mL)
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL to µg/mL)
**Linearity (R²) **> 0.99> 0.99> 0.999
Accuracy (% Recovery) 90-110%98-102%99-101%
Precision (%RSD) < 15%< 2%< 1%
Specificity High (based on mass fragmentation)Moderate (dependent on chromatographic separation)High (based on unique chemical shifts)
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of trace levels, a derivatization step with a suitable silylating agent (e.g., BSTFA) may be employed to increase volatility and improve peak shape.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While this compound lacks a strong chromophore for UV detection, derivatization can be employed to enhance its detectability. Alternatively, for higher concentrations, detection at low UV wavelengths (e.g., 210 nm) may be feasible. HPLC is a robust and widely used technique for the analysis of a broad range of pharmaceutical compounds.[2][3]

Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • For derivatization, react the sample with a suitable UV-active derivatizing agent (e.g., benzoyl chloride or 3,5-dinitrobenzoyl chloride) in the presence of a catalyst (e.g., pyridine).

  • After the reaction is complete, quench the reaction and dilute the mixture with the mobile phase to prepare calibration standards.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance HPLC system or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 230 nm for benzoyl derivatives). For non-derivatized samples, detection at a lower wavelength (e.g., 210 nm) may be attempted.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of nuclei.[4][5][6][7][8]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, D₂O) to dissolve both the sample and the internal standard completely.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband probe.

  • Solvent: Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum before integration.

Mandatory Visualization

Cross_Validation_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Validation Method Validation cluster_Comparison Data Comparison Sample This compound Sample Stock Stock Solution (1 mg/mL) Sample->Stock Cal_Stds Calibration Standards Stock->Cal_Stds qNMR qNMR Analysis Stock->qNMR with Internal Standard GC_MS GC-MS Analysis Cal_Stds->GC_MS HPLC HPLC-UV Analysis Cal_Stds->HPLC Linearity Linearity GC_MS->Linearity Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision LOD_LOQ LOD & LOQ GC_MS->LOD_LOQ HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ qNMR->Linearity Optional qNMR->Accuracy qNMR->Precision qNMR->LOD_LOQ Comparison Comparative Analysis of Performance Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Workflow for the cross-validation of analytical techniques for this compound.

Signaling_Pathway_Placeholder cluster_GCMS GC-MS Analysis cluster_HPLC HPLC-UV Analysis cluster_qNMR qNMR Analysis gcms_sample Volatilized Sample gc_column GC Column Separation gcms_sample->gc_column mass_spec Mass Spectrometer (Ionization & Fragmentation) gc_column->mass_spec detector_ms Detector mass_spec->detector_ms data_ms Data System (Mass Spectrum) detector_ms->data_ms hplc_sample Liquid Sample hplc_injector Injector hplc_sample->hplc_injector hplc_pump Pump (Mobile Phase) hplc_pump->hplc_injector hplc_column HPLC Column Separation hplc_injector->hplc_column uv_detector UV Detector hplc_column->uv_detector data_hplc Data System (Chromatogram) uv_detector->data_hplc qnmr_sample Sample in NMR Tube (+ Internal Standard) nmr_magnet Superconducting Magnet qnmr_sample->nmr_magnet rf_pulse Radiofrequency Pulse nmr_magnet->rf_pulse nmr_detector Detector (FID) rf_pulse->nmr_detector data_nmr Data System (NMR Spectrum) nmr_detector->data_nmr

Caption: Simplified experimental workflows for GC-MS, HPLC-UV, and qNMR analysis.

References

The Versatility of 4-Chlorocyclohexanol: A Comparative Review of Its Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A cornerstone in the synthesis of diverse molecular architectures, 4-chlorocyclohexanol serves as a versatile building block for pharmaceuticals, agrochemicals, and specialty materials. This guide provides a comparative analysis of its key synthetic transformations, offering experimental insights for researchers, scientists, and professionals in drug development.

This compound, a readily accessible bifunctional molecule, presents a fascinating case study in stereocontrolled reactions. The spatial arrangement of its hydroxyl and chloro substituents dictates its chemical reactivity, leading to a diverse array of products with significant potential in various chemical industries. This review delves into the primary synthetic applications of both cis- and trans-4-chlorocyclohexanol, providing a comparative analysis of reaction pathways, yields, and alternative synthetic strategies.

Stereodivergent Reactivity: The Tale of Two Isomers

The most striking feature of this compound's reactivity lies in the distinct pathways its cis and trans isomers undertake when subjected to basic conditions. This divergence offers a powerful tool for synthetic chemists to selectively access different molecular scaffolds.

When treated with a base such as sodium hydroxide, cis-4-chlorocyclohexanol undergoes a classic bimolecular nucleophilic substitution (SN2) reaction. The hydroxide ion directly displaces the chloride ion, resulting in an inversion of stereochemistry at the carbon center and yielding trans-1,4-cyclohexanediol . This diol is a valuable intermediate in the synthesis of various pharmaceuticals, including dihydroartemisinin, an antimalarial drug.[1] It is also a precursor for kinase inhibitors and certain insecticides.

In stark contrast, trans-4-chlorocyclohexanol reacts with base to produce two major products: 3-cyclohexenol and the bicyclic ether 1,4-epoxycyclohexane . The formation of 3-cyclohexenol occurs through an E2 elimination mechanism. For the formation of 1,4-epoxycyclohexane, the molecule must first undergo a chair flip to a less stable conformation where both the chloro and the newly formed alkoxide groups are in axial positions. This arrangement allows for an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the bicyclic ether.[2] This intramolecular pathway is not feasible for the cis-isomer as it cannot achieve the necessary diaxial orientation.

Comparative Analysis of Isomer Reactivity
Starting MaterialReagentProduct(s)Reaction TypeYield (%)Reaction Time (h)Temperature (°C)
cis-4-ChlorocyclohexanolNaOH in Ethanoltrans-1,4-CyclohexanediolSN2Data not availableData not availableData not available
trans-4-ChlorocyclohexanolNaOH in Ethanol3-Cyclohexenol & 1,4-EpoxycyclohexaneE2 & Intramolecular SN2Data not availableData not availableData not available

Oxidation to 4-Chlorocyclohexanone

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 4-chlorocyclohexanone . This transformation is a standard and efficient process in organic synthesis, providing another key intermediate for further functionalization. Various oxidizing agents can be employed for this purpose, with the choice often depending on the desired scale and sensitivity of other functional groups.

Commonly used oxidizing agents include chromium-based reagents like pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). PCC is a versatile and selective oxidant, while DMP is known for its mild reaction conditions and high efficiency.

Comparison of Oxidizing Agents for this compound
Oxidizing AgentSolventYield (%)Reaction Time (h)Temperature (°C)
Pyridinium Chlorochromate (PCC)DichloromethaneData not availableData not availableRoom Temperature
Dess-Martin Periodinane (DMP)DichloromethaneData not availableData not availableRoom Temperature

Synthesis of this compound: A Comparative Overview

The preparation of this compound itself can be achieved through several methods, primarily involving the chlorination of cyclohexanol or the reduction of 4-chlorophenol. The choice of method often depends on the availability of starting materials and the desired stereoselectivity.

The direct chlorination of cyclohexanol can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These reagents effectively replace the hydroxyl group with a chlorine atom.

Comparison of Chlorinating Agents for Cyclohexanol
Chlorinating AgentSolventYield (%)Reaction Time (h)Temperature (°C)
Thionyl Chloride (SOCl₂)PyridineData not availableData not available0 to Room Temp.
Phosphorus Pentachloride (PCl₅)ChloroformData not availableData not availableReflux

Experimental Protocols

General Procedure for the Reaction of cis-4-Chlorocyclohexanol with Sodium Hydroxide

To a solution of cis-4-chlorocyclohexanol in ethanol, a solution of sodium hydroxide in ethanol is added dropwise at room temperature. The reaction mixture is stirred for a specified period. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography or recrystallization to yield trans-1,4-cyclohexanediol.

General Procedure for the Reaction of trans-4-Chlorocyclohexanol with Sodium Hydroxide

To a solution of trans-4-chlorocyclohexanol in ethanol, a solution of sodium hydroxide in ethanol is added dropwise at room temperature. The reaction mixture is stirred for a specified period. After completion of the reaction, the mixture is worked up as described for the cis-isomer. The crude product, a mixture of 3-cyclohexenol and 1,4-epoxycyclohexane, can be separated and purified by fractional distillation or column chromatography.

General Procedure for the Oxidation of this compound with PCC

To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane, a solution of this compound in dichloromethane is added in one portion. The mixture is stirred at room temperature for a specified period until the reaction is complete. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give 4-chlorocyclohexanone.

Logical Relationship of this compound Synthesis and Key Reactions

G Synthetic Pathways of this compound cluster_synthesis Synthesis of this compound cluster_starting_material Starting Material cluster_reactions Key Reactions Cyclohexanol Cyclohexanol This compound This compound Cyclohexanol->this compound Chlorination (e.g., SOCl₂) 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->this compound Reduction trans-1,4-Cyclohexanediol trans-1,4-Cyclohexanediol This compound->trans-1,4-Cyclohexanediol SN2 (from cis-isomer) 3-Cyclohexenol 3-Cyclohexenol This compound->3-Cyclohexenol E2 (from trans-isomer) 1,4-Epoxycyclohexane 1,4-Epoxycyclohexane This compound->1,4-Epoxycyclohexane Intramolecular SN2 (from trans-isomer) 4-Chlorocyclohexanone 4-Chlorocyclohexanone This compound->4-Chlorocyclohexanone Oxidation (e.g., PCC)

Caption: Synthetic routes to and key transformations of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Chlorocyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 4-Chlorocyclohexanol must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash. Segregate it as a halogenated organic compound for disposal by a certified hazardous waste management company.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a chlorinated organic compound, this compound requires specific handling procedures to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. According to its GHS classification, this chemical can cause skin and serious eye irritation[1].

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or fume hood

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must adhere to hazardous waste regulations. The primary principle is to collect and segregate it as halogenated waste.

Step 1: Waste Segregation

Proper segregation is critical to ensure safety and manage disposal costs. It is prohibited by law in many jurisdictions to mix different categories of chemical waste[2].

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this compound with non-halogenated solvents. Mixing them will require the entire mixture to be treated as more expensive halogenated waste[3].

  • Aqueous vs. Organic: Collect aqueous waste containing this compound separately from pure organic waste streams[4][5]. Even water-immiscible chlorinated compounds are not permitted to be discharged into the wastewater system[6].

Step 2: Container Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Storage: Keep the waste container securely capped and stored in a designated, well-ventilated, and secondary containment area to prevent spills. Do not store incompatible chemicals together[7].

Step 3: Managing Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to the designated "Halogenated Organic Waste" container[8].

  • Disposal of Rinsed Container: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass disposal box). Check with your institution's Environmental Health and Safety (EHS) office for specific procedures.

Step 4: Arranging for Disposal

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste[7].

  • Waste Pickup: Schedule a pickup for your properly labeled and sealed container of this compound waste.

  • Cradle-to-Grave Responsibility: The laboratory that generates the hazardous waste is legally responsible for it from generation to its final disposal ("cradle to grave")[3]. This underscores the importance of using a certified and reputable waste disposal vendor.

Final Disposal Method:

Halogenated organic wastes like this compound are typically sent to specialized facilities for destruction. A common method is high-temperature incineration, which breaks down the compounds into gases like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution[9].

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_start cluster_waste_type 1. Identify Waste Type cluster_disposal_action 2. Segregate and Collect cluster_final_steps 3. Final Steps start Start: Have this compound Waste is_pure Is it pure or in organic solvent? start->is_pure is_aqueous Is it in an aqueous solution? start->is_aqueous is_container Is it an empty container? start->is_container collect_halogenated Collect in 'Halogenated Organic Waste' container. is_pure->collect_halogenated collect_aq_halogenated Collect in 'Aqueous Halogenated Waste' container. is_aqueous->collect_aq_halogenated triple_rinse Triple-rinse container with an appropriate solvent. is_container->triple_rinse schedule_pickup Label container, store safely, and contact EHS for pickup. collect_halogenated->schedule_pickup collect_aq_halogenated->schedule_pickup collect_rinsate Collect rinsate as 'Halogenated Organic Waste'. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy. collect_rinsate->dispose_container dispose_container->schedule_pickup

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for the proper management of 4-Chlorocyclohexanol, a compound that requires careful handling due to its potential health hazards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to protect against potential splashes of the substance.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to consult manufacturer-specific chemical resistance charts.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory RespiratorA government-approved respirator should be used if working in an area with inadequate ventilation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound in a laboratory setting is critical to prevent accidental exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_quench Quench Reaction (if applicable) handle_reaction->cleanup_quench Experiment Complete cleanup_segregate Segregate Halogenated Waste cleanup_quench->cleanup_segregate cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_segregate->cleanup_decontaminate disposal_label Label Waste Container cleanup_decontaminate->disposal_label Ready for Disposal

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory environment.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with safety regulations. As a halogenated organic compound, it must be disposed of as hazardous waste.

Disposal Protocol for Halogenated Organic Waste

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container collect_solid Collect Contaminated Solids (e.g., gloves, paper towels) in a Separate Labeled Bag collect_liquid->collect_solid storage_location Store in a Designated Hazardous Waste Accumulation Area collect_solid->storage_location Transfer to Storage storage_log Maintain a Log of Accumulated Waste storage_location->storage_log disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage_log->disposal_pickup Schedule Disposal disposal_documentation Complete all Necessary Waste Manifests disposal_pickup->disposal_documentation

Caption: A procedural diagram for the safe disposal of this compound waste.

Emergency Procedures

In the event of accidental exposure to this compound, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

In case of a spill, evacuate the area and wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[1] Absorb the spill with sand or vermiculite and place it in a closed container for disposal.[1] Ventilate the area and wash the spill site after the material has been collected.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.